molecular formula C15H12O2 B3424215 alpha-Phenylcinnamic acid CAS No. 3368-16-9

alpha-Phenylcinnamic acid

Cat. No.: B3424215
CAS No.: 3368-16-9
M. Wt: 224.25 g/mol
InChI Key: BIDDLDNGQCUOJQ-SDNWHVSQSA-N
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Description

Alpha-Phenylcinnamic acid is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
The exact mass of the compound alpha-Phenylcinnamic acid is 224.083729621 g/mol and the complexity rating of the compound is 281. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['83528', '40614']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality alpha-Phenylcinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Phenylcinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-2,3-diphenylprop-2-enoic acid
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InChI

InChI=1S/C15H12O2/c16-15(17)14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-11H,(H,16,17)/b14-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BIDDLDNGQCUOJQ-SDNWHVSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00871015
Record name (E)-alpha-Phenylcinnamic acid
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Molecular Weight

224.25 g/mol
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CAS No.

91-48-5, 3368-16-9
Record name (E)-α-Phenylcinnamic acid
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Record name 2-Phenylcinnamic acid
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Foundational & Exploratory

history of α-Phenylcinnamic acid synthesis

The -Phenylcinnamic Acid Paradigm: From Oglialoro’s Retrospect to Palladium Catalysis

Executive Summary & Core Directive


-Phenylcinnamic acidcis-stilbenes

This technical guide moves beyond a simple procedural list. It analyzes the stereochemical causality of the classical Oglialoro-Perkin synthesis—which kinetically favors the sterically congested cis-diphenyl isomer—and contrasts it with modern Palladium-catalyzed cross-coupling methods that offer thermodynamic control.

Historical Foundation: The Oglialoro-Perkin Condensation

While William Henry Perkin established the condensation of aromatic aldehydes with acid anhydrides in 1868, it was Oglialoro (1878) who specifically adapted this for phenylacetic acid derivatives.

The Mechanistic Paradox (Stereoselectivity)

The synthesis of

  • The Reaction: Benzaldehyde + Phenylacetic Acid + Acetic Anhydride + Triethylamine (Base).[1][2][3]

  • The Product: Predominantly the (E)-isomer .[1]

  • The Paradox: In the (E)-isomer, the two bulky phenyl rings are cis to each other (syn-planar), creating significant steric strain.

  • The Explanation: The reaction proceeds under kinetic control . The elimination of the acetoxy group from the intermediate aldol species follows an anti-elimination pathway. The conformation of the intermediate required for this elimination forces the phenyl groups into a cis arrangement in the final olefin.

Standardized Protocol (Based on Buckles & Bremer, Org. Syn.)

This protocol is the industry standard for generating the (E)-isomer scaffold.

Reagents:

  • Benzaldehyde (Freshly distilled): 0.40 mol[2]

  • Phenylacetic acid: 0.40 mol[2]

  • Acetic Anhydride: 0.80 mol (Excess serves as solvent and dehydrating agent)

  • Triethylamine (Et

    
    N): 0.40 mol (Catalyst)
    

Workflow:

  • Charge: Combine reagents in a round-bottom flask.

  • Reflux: Heat gently at reflux for 5 hours. Critical Step: The formation of the mixed anhydride (phenylacetic-acetic anhydride) is the rate-determining precursor.

  • Hydrolysis: Steam distill the mixture to remove unreacted benzaldehyde. The residue solidifies upon cooling.

  • Purification: Dissolve the solid in hot 95% ethanol. Treat with decolorizing carbon.[2] Acidify the filtrate with 6N HCl to precipitate the free acid.

  • Crystallization: Recrystallize from aqueous ethanol.

    • Yield: ~55-60%

    • Melting Point: 172–173°C (Corresponds to the (E)-isomer).

Mechanistic Visualization

The following diagram details the pathway from the mixed anhydride generation to the specific anti-elimination that dictates the stereochemistry.

PerkinMechanismSubstratePhenylacetic Acid+ Acetic AnhydrideMixedAnhMixed Anhydride(Active Species)Substrate->MixedAnh- AcOHEnolateEnolate Formation(Et3N mediated)MixedAnh->EnolateDeprotonationAldolAldol-type Additionto BenzaldehydeEnolate->AldolNucleophilic AttackIntermedBeta-AcetoxyIntermediateAldol->IntermedAcylationEliminationAnti-Elimination(Kinetic Control)Intermed->Elimination- AcOHProduct(E)-alpha-Phenylcinnamic Acid(Phenyls cis)Elimination->Product

Figure 1: The Oglialoro-Perkin pathway. Note that the elimination step locks the phenyl rings into a cis-configuration (E-isomer) due to the transition state geometry.

Modern Evolution: The Catalytic Era

While the Perkin reaction is robust, it suffers from poor atom economy and harsh conditions. Modern drug development utilizes Palladium-catalyzed cross-coupling to access this scaffold with higher precision and functional group tolerance.

The Heck and Suzuki Routes

Modern retrosynthesis disconnects the

  • Heck Reaction: Coupling of an aryl halide with an acrylic acid derivative.

    • Challenge: Standard Heck coupling of cinnamic acid with Ph-X usually occurs at the

      
      -position.
      
    • Solution: Use of

      
      -phenylacrylic acid  coupled with aryl halides, or oxidative Heck reactions.
      
  • Suzuki-Miyaura: Coupling of

    
    -bromo-cinnamic esters  with phenylboronic acid. This allows for the synthesis of the thermodynamically stable (Z)-isomer (Phenyls trans) if desired, or retention of stereochemistry depending on the vinyl halide geometry.
    
Comparative Analysis: Classical vs. Modern
FeatureOglialoro-Perkin (Classical)Pd-Catalyzed (Modern)
Primary Mechanism Aldol Condensation + EliminationOxidative Addition / Reductive Elimination
Stereoselectivity (E)-Selective (Kinetic). Phenyls are cis.Tunable (depends on ligand/substrate).
Atom Economy Low (Requires excess anhydride)High (Catalytic cycle)
Substrate Tolerance Low (Sensitive to base/heat)High (Tolerates -OH, -NH2, Heterocycles)
Key Application Large-scale preparation of cis-stilbene precursors.Late-stage functionalization of drug candidates.
Catalytic Cycle Visualization

The modern approach relies on the Pd(0)/Pd(II) cycle. The diagram below illustrates a Suzuki coupling approach to the scaffold.

PdCyclePd0Pd(0)L2Active CatalystOxAddOxidativeAdditionPd0->OxAdd + alpha-BromocinnamatePdII_ArAr-Pd(II)-XOxAdd->PdII_ArTransMetTransmetallation(Ph-B(OH)2 + Base)PdII_Ar->TransMetPdII_DiArAr-Pd(II)-Ar'TransMet->PdII_DiArRedElimReductiveEliminationPdII_DiAr->RedElimRedElim->Pd0RegenerationProductalpha-PhenylcinnamateRedElim->Product

Figure 2: Palladium catalytic cycle (Suzuki-Miyaura) for the synthesis of

References

  • Buckles, R. E., & Bremer, K. (1953).

    
    -Phenylcinnamic Acid.[1][2][3][4][5] Organic Syntheses, 33, 70; Collective Vol. 4, 777. 
    
  • Perkin, W. H. (1868).[6][7] On the artificial production of coumarin and formation of its homologues.[6][8][9][10] Journal of the Chemical Society, 21, 53–61.[6]

  • Oglialoro, A. (1878). Gazzetta Chimica Italiana, 8, 429.[2] (Foundational modification citation).

  • Sova, M. (2012). Antioxidant and Antimicrobial Activities of Cinnamic Acid Derivatives.[11][12] Mini-Reviews in Medicinal Chemistry, 12(8).

  • Mizoroki, T., et al. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan.

α-Phenylcinnamic acid physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of α-Phenylcinnamic Acid

Abstract

α-Phenylcinnamic acid (2,3-diphenylpropenoic acid) is a pivotal unsaturated carboxylic acid characterized by a stilbene backbone. Its utility as a precursor and intermediate in the synthesis of pharmaceuticals and other high-value organic compounds makes a thorough understanding of its physicochemical properties essential for researchers.[1] This guide provides a comprehensive overview of the chemical identity, structural isomers, physical properties, spectroscopic profile, and chemical reactivity of α-phenylcinnamic acid. Furthermore, it details field-proven protocols for its synthesis and purification, outlines key analytical methodologies, and discusses critical safety and handling considerations. This document is intended to serve as a primary technical resource for scientists engaged in chemical research and drug development.

Chemical Identity and Structure

α-Phenylcinnamic acid is an organic compound that features a carboxylic acid moiety and two phenyl groups attached to a carbon-carbon double bond.[1] This substitution pattern gives rise to geometric isomerism, resulting in two distinct diastereomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[2] The spatial arrangement of the bulky phenyl groups and the carboxyl group significantly influences the physical properties and chemical reactivity of each isomer.

  • IUPAC Name: (2E)-2,3-diphenylprop-2-enoic acid / (2Z)-2,3-diphenylprop-2-enoic acid

  • Common Names: trans-α-Phenylcinnamic acid / cis-α-Phenylcinnamic acid, α-Stilbenecarboxylic acid[3][4]

  • Molecular Formula: C₁₅H₁₂O₂[2]

  • Molecular Weight: 224.26 g/mol [2]

The fundamental structures of the (E) and (Z) isomers are depicted below. The key differentiator is the relative orientation of the highest-priority substituents on either side of the C=C double bond. For the (E)-isomer, they are on opposite sides, whereas for the (Z)-isomer, they are on the same side.

isomers cluster_E (E)-α-Phenylcinnamic Acid (trans) cluster_Z (Z)-α-Phenylcinnamic Acid (cis) node_E node_Z

Caption: Chemical structures of the (E) and (Z) isomers of α-Phenylcinnamic acid.

Physicochemical Properties: A Tale of Two Isomers

The stereochemistry of α-phenylcinnamic acid profoundly impacts its physical properties. The (Z)-isomer, where the two phenyl groups are cis to each other, exhibits greater steric hindrance, leading to a less stable, higher-energy conformation compared to the (trans)-isomer. This difference is reflected in their melting points, acidity, and solubility.[2] A summary of these key properties is presented below.

Property(Z)-isomer (cis)(E)-isomer (trans)Source(s)
CAS Number 91-47-491-48-5[2][3][4]
Appearance Silky needlesStout prisms[2]
Melting Point 172–174 °C138–139 °C[2][5]
pKa (in 60% ethanol)6.14.8[2]
Solubility Soluble in hot water, methanol, ethanol, isopropanol, ether, benzene.More soluble than the cis-form in common organic solvents.[2]
UV-Vis λmax (in ethanol)223 nm, 280 nm222 nm, 289 nm[2]

Expertise & Experience Insight: The significant difference in melting points is a critical parameter for characterization. A product synthesized via the Perkin reaction, which preferentially yields the (Z)-isomer, should exhibit a sharp melting point around 172-174 °C.[5] Any depression or broadening of this range may suggest the presence of the lower-melting (E)-isomer as an impurity. Similarly, the pKa difference is noteworthy; the (E)-isomer is a considerably stronger acid. This can be attributed to the more planar conformation of the (E)-isomer, which allows for better delocalization of the carboxylate anion's negative charge across the conjugated system.

Spectroscopic Profile: The Analyst's Fingerprint

Spectroscopic analysis provides an unambiguous structural "fingerprint" for α-phenylcinnamic acid.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features from the carboxylic acid and the unsaturated, aromatic framework. While spectra are similar for both isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[6]

  • C=O Stretch (Carbonyl): A strong, sharp absorption peak appears around 1700-1680 cm⁻¹. Conjugation with the C=C double bond and the phenyl ring shifts this to a slightly lower wavenumber compared to a saturated carboxylic acid.[6]

  • C=C Stretch (Alkene): An absorption of medium intensity is observed around 1630-1620 cm⁻¹.[6]

  • C=C Stretches (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the phenyl rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for distinguishing between the (E) and (Z) isomers. The chemical environment of the vinylic proton and the carbons of the double bond are highly sensitive to the stereochemistry.

  • ¹H NMR Spectroscopy:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically above 10 ppm, due to the acidic nature of the proton.[7]

    • Aromatic Protons (-C₆H₅): A complex series of multiplets will appear in the aromatic region, generally between 7.0 and 8.0 ppm, integrating to 10 protons.

    • Vinylic Proton (=CH-): A singlet will be present, with its chemical shift being highly diagnostic of the isomer. Due to anisotropic effects, the chemical shift of this proton will differ significantly between the (E) and (Z) forms.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is typically found in the 165-175 ppm range.[8]

    • Alkene Carbons (=C<): Two distinct signals for the sp² carbons of the double bond will be observed, typically between 120-150 ppm. Their precise chemical shifts are dependent on the isomer.

    • Aromatic Carbons (-C₆H₅): Multiple signals will be present in the 125-140 ppm range, corresponding to the carbons of the two phenyl rings.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry provides key information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺•): The molecular ion peak is readily observed at m/z = 224, confirming the molecular formula C₁₅H₁₂O₂.[3]

  • Key Fragmentation Pathways:

    • Loss of a hydroxyl radical (-•OH): A peak at m/z = 207.

    • Loss of a carboxyl group (-•COOH): A prominent peak at m/z = 179, resulting from the loss of 45 Da.

    • Decarboxylation (-CO₂): A significant fragment is often seen at m/z = 178, corresponding to the [M-CO₂]⁺• ion (stilbene radical cation). This is a very common fragmentation pathway for cinnamic acid derivatives.[9]

Synthesis and Purification Protocols

The most reliable and commonly cited method for producing α-phenylcinnamic acid is a modification of the Perkin reaction.[10] The following protocol is adapted from Organic Syntheses, a highly trusted and peer-vetted source, and preferentially yields the thermodynamically more stable (Z)-isomer (cis).[2]

Synthesis of (Z)-α-Phenylcinnamic Acid

This procedure details the condensation of benzaldehyde with phenylacetic acid, using triethylamine as a basic catalyst and acetic anhydride as a dehydrating agent.

synthesis_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage A Combine Benzaldehyde, Phenylacetic Acid, Triethylamine, and Acetic Anhydride B Reflux for 5 hours A->B C Steam Distill to Remove Volatiles B->C D Cool & Decant Aqueous Layer C->D E Collect Crude Solid Product D->E F Dissolve Crude Solid in Hot 95% Ethanol E->F G Add Water & Decolorizing Carbon F->G H Hot Filter G->H I Acidify Filtrate with HCl H->I J Cool to Crystallize I->J K Filter & Dry Pure (Z)-α-Phenylcinnamic Acid J->K

Caption: Workflow for the synthesis and purification of (Z)-α-Phenylcinnamic acid.

Step-by-Step Methodology:

  • Reagent Combination: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde (42.4 g, 0.40 mol), phenylacetic acid (54.6 g, 0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).

  • Reaction: Gently heat the mixture under reflux for 5 hours. Causality Note: The triethylamine deprotonates the phenylacetic acid to form a reactive enolate, which then attacks the benzaldehyde carbonyl. The acetic anhydride serves to trap the intermediate alkoxide and drive the reaction towards the dehydrated product.

  • Workup - Steam Distillation: After reflux, configure the apparatus for steam distillation. Distill the mixture with steam until the distillate is no longer cloudy. This step effectively removes unreacted benzaldehyde and other volatile byproducts.

  • Isolation of Crude Product: Cool the aqueous residue in the flask. Decant the supernatant liquid away from the solidified crude product.

  • Purification - Recrystallization: a. Dissolve the crude solid in 500 mL of hot 95% ethanol. b. To the hot ethanolic solution, add 500 mL of water (including the decanted liquid from the previous step). c. Heat the mixture to boiling and add 2 g of decolorizing carbon to remove colored impurities. d. Perform a hot filtration to remove the carbon. e. Immediately acidify the hot filtrate to Congo red with 6N hydrochloric acid. This protonates the carboxylate salt, causing the acid to precipitate. f. Allow the solution to cool slowly to room temperature, then in an ice bath, to maximize crystal formation. g. Collect the purified crystals by vacuum filtration and wash with cold aqueous ethanol. Dry the product to yield pure (Z)-α-phenylcinnamic acid (Typical m.p. 172–173 °C).

Analytical Methodologies

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is the preferred method for separating and quantifying the (E) and (Z) isomers of α-phenylcinnamic acid. Due to their non-polar character, a reverse-phase method is highly effective.

Protocol: Reverse-Phase HPLC Analysis

While a specific validated method for α-phenylcinnamic acid is not available in the immediate search results, a standard method for separating related cinnamic acid isomers can be readily adapted and serves as an excellent starting point for method development.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically most effective.

    • Solvent A: Water with 0.1% Acetic Acid or Formic Acid (to ensure the carboxylic acid is protonated).

    • Solvent B: Acetonitrile or Methanol.

    • Suggested Gradient: Start with a higher concentration of Solvent A (e.g., 70%) and gradually increase the concentration of Solvent B over 15-20 minutes. The less polar (E)-isomer will generally have a longer retention time than the more polar (Z)-isomer.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detector set to a wavelength where both isomers have strong absorbance, such as 280 nm or 289 nm.[2]

  • System Validation: This self-validating protocol requires running authentic standards of both the (E) and (Z) isomers to confirm their respective retention times and establish calibration curves for accurate quantification.

Safety and Handling

α-Phenylcinnamic acid is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

  • GHS Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents.[12]

References

  • Doc Brown's Chemistry. (n.d.). 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. Retrieved from [Link]

  • LookChem. (n.d.). alpha-Phenylcinnamic acid 91-48-5 wiki. Retrieved from [Link]

  • DrugFuture. (n.d.). alpha-Phenylcinnamic Acid. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). alpha-Phenylcinnamic acid, (Z)-. Retrieved from [Link]

  • PubChem - National Institutes of Health. (n.d.). alpha-Phenylcinnamic acid, (E)-. Retrieved from [Link]

  • Elguero, J., et al. (2001). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Journal of Molecular Structure, 564(1-3), 485-491. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • ResearchGate. (2016). The Perkin Reaction: Synthesis of alpha-Phenylcinnamic Acid. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase HPLC chromatography of the cis-cinnamic acid and trans-cinnamic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

spectroscopic characterization of α-Phenylcinnamic acid

Spectroscopic Characterization of -Phenylcinnamic Acid

An In-Depth Technical Guide for Drug Development & Structural Chemistry

Executive Summary

This guide provides a definitive spectroscopic roadmap for distinguishing these isomers and validating the molecular structure. By synthesizing data from UV-Vis, FTIR, NMR (


Part 1: Molecular Architecture & Isomerism

The stereochemistry of

  • (E)-Isomer (Major Product): The high-priority groups (Phenyl on

    
    -carbon and Carboxyl on 
    
    
    -carbon) are on opposite sides. This configuration places the olefinic proton (
    
    
    ) cis to the carbonyl group, leading to significant paramagnetic deshielding.
  • (Z)-Isomer (Minor Product): The high-priority groups are on the same side. The olefinic proton is trans to the carbonyl, resulting in a relatively shielded environment.

Isomer Visualization

The following diagram illustrates the structural logic and the critical steric interactions distinguishing the two forms.

Isomerismcluster_E(E)-Isomer (Major)cluster_Z(Z)-Isomer (Minor)E_struct(E)-alpha-Phenylcinnamic AcidPh(beta) & COOH are TransH(beta) & COOH are CisE_propMelting Point: ~172-174°CMore Stable ConjugationE_struct->E_propZ_struct(Z)-alpha-Phenylcinnamic AcidPh(beta) & COOH are CisH(beta) & COOH are TransZ_propMelting Point: ~120-130°CSteric Crowding (Ph-Ph repulsion)Z_struct->Z_propSynthesisPerkin Condensation(Benzaldehyde + Phenylacetic Acid)Synthesis->E_structMajor Product (Kinetic/Thermo)Synthesis->Z_structMinor Product

Figure 1: Stereochemical relationships and physical properties of

Part 2: Spectroscopic Profiling (The Core)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for isomer assignment. The proximity of the olefinic proton to the carbonyl anisotropy cone in the (E)-isomer is the diagnostic signal.

Experimental Protocol:

  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    to prevent aggregation and ensure solubility of the carboxylic acid moiety.
  • Concentration: 10-15 mg/mL for

    
    H; 30-50 mg/mL for 
    
    
    C.
  • Reference: TMS (0.00 ppm).

Diagnostic Logic: In the (E)-isomer , the

(Z)-isomer

Table 1: Comparative NMR Shifts (in DMSO-


)
NucleusAssignment(E)-Isomer Shift (

ppm)
(Z)-Isomer Shift (

ppm)
Mechanistic Insight

H
Vinyl H (

)
7.80 - 8.25 (s) 7.10 - 7.35 (s) Critical Diagnostic: Deshielding by cis-carbonyl in (E).

H
-COOH12.5 - 13.0 (br s)12.5 - 13.0 (br s)Exchangeable; broad due to H-bonding.

H
Aromatic7.10 - 7.50 (m)7.00 - 7.40 (m)Overlapping multiplets; integration confirms 10H.

C
C=O (Carbonyl)168.5167.2Conjugation efficiency varies with planarity.

C

(Vinyl)
139.2137.5

-carbon environment.

C

(Quaternary)
132.5133.8Shielding varies with phenyl ring orientation.
2. Vibrational Spectroscopy (FTIR)

FTIR provides rapid functional group validation. While less specific for isomerism than NMR, the "fingerprint" region and Carbonyl stretch offer confirmation.

  • C=O Stretch: Appears at 1670–1685 cm

    
     . This is lower than non-conjugated acids (typically 1710 cm
    
    
    ) due to resonance delocalization (
    
    
    -unsaturation).
  • C=C Stretch: A distinct band at 1620–1630 cm

    
     , characteristic of the alkene double bond conjugated with aromatic rings.
    
  • O-H Stretch: A broad, intense band from 2500–3300 cm

    
     , indicative of the carboxylic acid dimer.
    
3. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural fingerprints through fragmentation.

  • Ionization: Electron Impact (EI, 70 eV) or ESI (Negative mode).

  • Molecular Ion (

    
    ):  m/z 224 (Base peak or high intensity).
    
  • Fragmentation Pattern:

    • m/z 224

      
       179:  Loss of the carboxylic acid moiety (
      
      
      , 45 Da) or sequential loss of
      
      
      and
      
      
      . The peak at 179 corresponds to the stable diphenylvinyl cation/radical.
    • m/z 179

      
       178:  Loss of a hydrogen atom to form the diphenylacetylene radical cation or a phenanthrene-like cyclic structure.
      
    • m/z 77: Phenyl cation

      
      , confirming the presence of unsubstituted aromatic rings.
      
Part 3: Experimental Workflow & Synthesis Context

To ensure the guide is actionable, we detail the synthesis and purification workflow that yields the samples for characterization.

Protocol: Modified Perkin Condensation

  • Reagents: Benzaldehyde (1.0 eq), Phenylacetic acid (1.0 eq), Acetic Anhydride (excess), Triethylamine (base catalyst).

  • Reaction: Reflux at 140°C for 4-6 hours.

  • Workup:

    • Neutralize with HCl.

    • Precipitate the crude acid.

    • Recrystallization: Use Ethanol/Water. The (E)-isomer crystallizes first (mp 172°C). The filtrate contains the enriched (Z)-isomer.

Characterization Decision Tree The following workflow illustrates how to process a sample of unknown isomeric composition.

WorkflowSampleUnknown Sample(Solid Powder)FTIRStep 1: FTIR AnalysisCheck 1680 cm⁻¹ (C=O)Check 1625 cm⁻¹ (C=C)Sample->FTIRNMR_PrepStep 2: NMR PrepDissolve in DMSO-d6FTIR->NMR_PrepH_NMRStep 3: 1H NMR AcquisitionFocus on 7.0 - 8.5 ppmNMR_Prep->H_NMRDecisionCheck Vinyl Proton ShiftH_NMR->DecisionResult_EPeak at ~7.8 - 8.2 ppm(E)-Isomer IdentifiedDecision->Result_EDownfield ShiftResult_ZPeak at ~7.1 - 7.3 ppm(Z)-Isomer IdentifiedDecision->Result_ZUpfield ShiftResult_MixDouble Peaks ObservedCalculate Integration RatioDecision->Result_MixBoth Present

Figure 2: Analytical decision tree for isomeric identification.

Part 4: Applications in Drug Development
  • Kinase Inhibition: The scaffold mimics the ATP-binding pocket geometry in certain tyrosine kinases.

  • Antioxidants: Derivatives (especially hydroxylated forms) act as lipophilic antioxidants, protecting neuronal cells from oxidative stress [1].

  • Metabolic Disease:

    
    -Phenylcinnamic acid derivatives have shown PPAR
    
    
    agonist activity, relevant for Type 2 diabetes management [2].[1]
References
  • Teixeira, J., et al. (2015). "Exploring cinnamic acid scaffold: development of promising neuroprotective lipophilic antioxidants."[2] MedChemComm, 6, 1043-1053.[2] Link

  • Sharma, P., et al. (2011). "Cinnamic acid derivatives: A new chapter of various pharmacological activities." Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Link

  • PubChem. "alpha-Phenylcinnamic acid (Compound)."[3] National Library of Medicine. Link

  • Gadre, S.Y.[4] & Marathe, K.G. (1988). "Acid Catalysed Isomerisation of Z-alpha-Phenylcinnamic Acids." Synthetic Communications, 18(9), 1015-1027. Link

1H NMR spectral analysis of α-Phenylcinnamic acid

Advanced 1H NMR Spectroscopic Characterization of -Phenylcinnamic Acid: Isomeric Differentiation and Structural Validation

Structural Basis & Stereochemical Context


The Stereochemical Paradox

To interpret the spectrum accurately, one must first master the nomenclature, which is often confused in older literature:

  • (

    
    )-Isomer (Major Product):  The two phenyl rings are cis to each other.[1] According to Cahn-Ingold-Prelog (CIP) priorities, the carboxyl group (-COOH) and the 
    
    
    -phenyl ring are on opposite sides. This is the thermodynamically stable isomer (m.p. ~172–174°C) typically isolated from the Perkin condensation.
  • (

    
    )-Isomer (Minor Product):  The two phenyl rings are trans. The carboxyl group and the 
    
    
    -phenyl ring are on the same side.

The differentiation of these isomers relies heavily on the Anisotropic Effect of the carbonyl group on the vinylic proton.

Workflow: Synthesis to Spectrum

The origin of the sample dictates the isomeric ratio. The standard Perkin condensation favors the (

SynthesisWorkflowReactantsBenzaldehyde + Phenylacetic AcidConditionsPerkin Condensation(Ac2O / Et3N, Reflux)Reactants->ConditionsIntermediateMixed Anhydride IntermediateConditions->IntermediateEliminationElimination StepIntermediate->EliminationProduct(E)-alpha-Phenylcinnamic Acid(Major, Kinetic & Thermodynamic)Elimination->ProductSteric ControlIsomerizationUV/Acid Isomerization(Yields Z-isomer mix)Product->IsomerizationOptional

Figure 1: Synthetic pathway illustrating the origin of the predominant (E)-isomer, essential for anticipating the major signals in the NMR spectrum.

Experimental Protocol: Self-Validating Sample Preparation

To ensure high-fidelity data, the sample preparation must account for the hydrogen-bonding capability of the carboxylic acid and the solubility of the aromatic scaffold.

Solvent Selection Strategy
  • Chloroform-d (CDCl

    
    ): 
    
    • Pros: Excellent solubility for the non-polar aromatic backbone; distinct separation of aromatic signals.

    • Cons: The carboxylic acid proton (

      
      ) may appear broad or drift depending on concentration and water content.
      
  • DMSO-d

    
    : 
    
    • Pros: Disrupts intermolecular dimer formation. The

      
       proton appears as a sharp, distinct singlet very far downfield (~12–13 ppm), enabling accurate integration.
      
    • Recommendation: Use DMSO-d

      
        for quantitative purity analysis; use CDCl
      
      
      for detailed aromatic coupling analysis.
Preparation Steps[1][2][3][4][5]
  • Massing: Weigh 10–15 mg of dry

    
    -phenylcinnamic acid.
    
  • Solvation: Add 0.6 mL of DMSO-d

    
     (containing 0.03% TMS).
    
  • Homogenization: Vortex until the solution is perfectly clear. Any suspension will broaden the aromatic multiplets.

  • Validation: Check the lock signal. If the lock is unstable, the sample may contain paramagnetic impurities (rare) or undissolved micro-particulates.

Spectral Analysis & Assignment Logic

The 1H NMR spectrum of


Region 1: The Acidic Proton (10.0 – 13.0 ppm)
  • Signal: Broad singlet (CDCl

    
    ) or sharp singlet (DMSO-d
    
    
    ).
  • Shift: Typically 12.5 – 12.9 ppm in DMSO-d

    
    .
    
  • Diagnostic Value: Confirms the presence of the free acid. If this peak is missing or shifted upfield (e.g., to 4-5 ppm), suspect salt formation or esterification.

Region 2: The Vinylic Proton (The "Isomer Teller")

This is the most critical signal for assigning stereochemistry.

  • Structure: The

    
    -carbon holds one proton and one phenyl ring.
    
  • Multiplicity: Singlet (s). There are no neighboring protons on the

    
    -carbon.
    
  • Isomeric Shift Logic:

    • (

      
      )-Isomer:  The vinylic proton is cis to the carboxyl group. The magnetic anisotropy of the carbonyl oxygen deshields  this proton, pushing it downfield.
      
    • (

      
      )-Isomer:  The vinylic proton is trans to the carboxyl group and cis to the 
      
      
      -phenyl ring. It experiences less deshielding from the carbonyl.
IsomerConfigurationVinylic Proton

(ppm)
Rationale
(

)-Isomer
Ph/Ph cis7.85 – 7.95 Deshielded by cis-Carbonyl
(

)-Isomer
Ph/Ph trans7.15 – 7.35 Shielded relative to

; often buried in aromatics
Region 3: The Aromatic Zone (7.0 – 7.6 ppm)
  • Integration: 10 Protons.

  • Pattern: Two mono-substituted phenyl rings.[2][3]

    • In the (

      
      )-isomer , the two phenyl rings are sterically crowded (cis). This forces them to twist out of coplanarity with the double bond.
      
    • Result: The aromatic peaks often appear as a complex, overlapping multiplet ("aromatic forest") rather than distinct doublets/triplets, centered around 7.1 – 7.4 ppm.

Decision Logic for Isomer Assignment

Use the following logic flow to validate your compound's identity and purity.

AssignmentLogicStartAcquire 1H SpectrumCheckAcidCheck >12.0 ppmStart->CheckAcidAcidPresentPeak Present?(Broad/Sharp Singlet)CheckAcid->AcidPresentCheckVinylLocate Vinylic Singlet(7.0 - 8.0 ppm)AcidPresent->CheckVinylYesShiftHighShift > 7.8 ppmCheckVinyl->ShiftHighDownfieldShiftLowShift < 7.4 ppmCheckVinyl->ShiftLowUpfield/BuriedAssignEASSIGN: (E)-Isomer(Major Perkin Product)ShiftHigh->AssignEH cis to COOHAssignZASSIGN: (Z)-Isomer(Minor/Isomerized)ShiftLow->AssignZH trans to COOH

Figure 2: Logical decision tree for assigning stereochemistry based on the chemical shift of the

Summary of Chemical Shifts

The following table summarizes the expected shifts for the major (


)-isomer

Proton Type

(ppm)
MultiplicityIntegrationAssignment Notes
-COOH 12.5 – 12.9Singlet (br)1HDisappears on D

O shake.
Vinylic (

-H)
7.85 – 7.95Singlet1HDiagnostic peak. Sharp singlet.
Aromatic (Ortho) 7.40 – 7.50Multiplet~4HProtons closest to the alkene often distinct.
Aromatic (Meta/Para) 7.10 – 7.40Multiplet~6HOverlapping region.

Troubleshooting & Common Artifacts

  • Missing Acid Peak: If the sample is wet (DMSO-d

    
     is hygroscopic), the acidic proton can exchange with water, broadening into the baseline or merging with the water peak at ~3.3 ppm. Remedy:  Dry the sample or add a drop of D
    
    
    O to confirm exchange (peak disappearance).
  • Solvent Residuals:

    • DMSO: Quintet at 2.50 ppm.

    • Water (in DMSO): Variable singlet around 3.33 ppm.

    • Acetic Acid/Anhydride: If the sample is a crude Perkin product, look for singlets at ~2.0 ppm (acetate methyls).

  • Rotational Barriers: At low temperatures, the rotation of the phenyl rings may be restricted, causing broadening of the aromatic signals. Standard acquisition at 298K is usually sufficient, but variable-temperature (VT) NMR can resolve dynamic processes if peaks are unexpectedly broad.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5352661, alpha-Phenylcinnamic acid. PubChem. Available at: [Link]

  • Reich, H. J. (University of Wisconsin-Madison).[4] Proton NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Abraham, R. J., et al. (2006).[5] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Available at: [Link]5]

  • Organic Syntheses. Coll. Vol. 4, p.777 (1963); Vol. 33, p.70 (1953). alpha-Phenylcinnamic Acid.[6][7][3][8][9][10] Available at: [Link]

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of α-Phenylcinnamic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the (E) and (Z) isomers of α-phenylcinnamic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of stereochemical influences on ¹³C NMR chemical shifts, offers a detailed experimental protocol for data acquisition, and presents a thorough interpretation of the spectral data. By integrating established principles with practical insights, this guide serves as an essential resource for the structural elucidation and isomeric differentiation of this important class of compounds.

Introduction: The Significance of Stereoisomerism in α-Phenylcinnamic Acid

α-Phenylcinnamic acid, also known as 2,3-diphenylpropenoic acid, is a substituted unsaturated carboxylic acid with a molecular structure that gives rise to geometric isomerism. The presence of two different phenyl groups and a carboxylic acid group attached to the carbon-carbon double bond results in two distinct stereoisomers: the (E)-isomer, where the phenyl groups are on opposite sides of the double bond, and the (Z)-isomer, where they are on the same side.

The spatial arrangement of the bulky phenyl groups and the polar carboxylic acid moiety significantly influences the physicochemical and biological properties of these isomers. In the context of drug development and materials science, the ability to unambiguously identify and quantify the individual (E) and (Z) isomers is paramount. ¹³C NMR spectroscopy emerges as a powerful and indispensable tool for this purpose, as the chemical shift of each carbon atom is exquisitely sensitive to its local electronic and steric environment. This guide will illuminate the nuances of ¹³C NMR as applied to the stereochemical analysis of α-phenylcinnamic acid.

Theoretical Framework: Understanding Stereochemical Effects on ¹³C NMR Chemical Shifts

The differentiation of the (E) and (Z) isomers of α-phenylcinnamic acid by ¹³C NMR is rooted in the distinct magnetic environments experienced by the carbon nuclei in each configuration. The primary factors governing these differences are steric compression (the gamma-gauche effect) and anisotropic effects arising from the phenyl rings.

In the (Z)-isomer, the two phenyl rings and the carboxylic acid group are in close proximity, leading to significant steric hindrance. This steric compression forces the phenyl rings out of coplanarity with the double bond to a greater extent than in the (E)-isomer. This non-planarity has two major consequences that are observable in the ¹³C NMR spectrum:

  • Shielding of Olefinic and Carboxyl Carbons: The steric crowding in the (Z)-isomer can lead to a shielding effect on the carbon atoms of the double bond and the carboxyl group, causing their signals to appear at a lower chemical shift (upfield) compared to the (E)-isomer. This is a manifestation of the gamma-gauche effect, where a substituent in a gamma position and in a gauche conformation relative to a carbon atom causes an upfield shift.

  • Anisotropic Effects: The magnetic field generated by the circulating π-electrons of the phenyl rings is anisotropic. Depending on the orientation of a given carbon nucleus relative to the phenyl rings, its resonance can be shifted either downfield (deshielded) or upfield (shielded). The different torsional angles of the phenyl rings in the (E) and (Z) isomers result in distinct anisotropic effects on the various carbon atoms.

The interplay of these steric and electronic effects results in a unique ¹³C NMR fingerprint for each isomer, allowing for their unequivocal identification.

Diagrammatic Representation of (E) and (Z) Isomers

G cluster_E (E)-α-Phenylcinnamic acid cluster_Z (Z)-α-Phenylcinnamic acid C1_E C2_E C1_E->C2_E = Ph1_E Ph C1_E->Ph1_E COOH_E COOH C1_E->COOH_E Ph2_E Ph C2_E->Ph2_E C1_Z C2_Z C1_Z->C2_Z = Ph1_Z Ph C1_Z->Ph1_Z COOH_Z COOH C1_Z->COOH_Z Ph2_Z Ph C2_Z->Ph2_Z

Caption: Steric relationship of substituents in (E) and (Z) isomers.

¹³C NMR Spectral Data of α-Phenylcinnamic Acid Isomers

While a comprehensive, publicly available, and fully assigned ¹³C NMR dataset for both isomers of α-phenylcinnamic acid is not readily found in the literature, data from related compounds and general principles allow for a reliable prediction and interpretation of their spectra. A study by Pálinkó et al. investigated the ¹³C NMR spectra of these isomers in superacidic media, confirming that the technique is sensitive to the stereochemistry.

Based on the principles outlined in the previous section and data from analogous structures, the following table summarizes the expected ¹³C NMR chemical shift ranges for the key carbon atoms in the (E) and (Z) isomers of α-phenylcinnamic acid.

Carbon AtomExpected Chemical Shift (ppm) - (E)-isomerExpected Chemical Shift (ppm) - (Z)-isomerRationale for Difference
C=O (Carboxyl)~168-172~166-170The carboxyl carbon in the (Z)-isomer is expected to be slightly shielded (upfield shift) due to steric interactions with the proximate phenyl ring.
(alpha-carbon)~130-135~128-133Similar to the carboxyl carbon, the alpha-carbon in the (Z)-isomer is likely shielded by the nearby phenyl group.
(beta-carbon)~140-145~138-143The beta-carbon in the (Z)-isomer is also expected to show a slight upfield shift due to steric effects.
C-ipso (Phenyl)~134-140~132-138The chemical shifts of the ipso-carbons of the phenyl rings will be influenced by the overall electronic distribution and conformation, with the (Z)-isomer likely showing more complex splitting or broadening.
C-ortho/meta/para ~127-130~126-129The aromatic carbons will exhibit shifts consistent with substituted benzene rings, with minor variations between the isomers due to differences in conjugation and anisotropic effects.

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality and reproducible ¹³C NMR data for α-phenylcinnamic acid isomers, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for α-phenylcinnamic acid. Deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, particularly if solubility is a concern. The choice of solvent can slightly influence the chemical shifts, so it is crucial to be consistent.

  • Concentration: Prepare a solution with a concentration of 10-20 mg of the α-phenylcinnamic acid isomer in 0.5-0.7 mL of the deuterated solvent. This concentration range typically provides a good signal-to-noise ratio within a reasonable acquisition time.

  • Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz (or higher) spectrometer:

  • Nucleus: ¹³C

  • Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): 200-250 ppm (to cover the entire range of expected carbon signals).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for the quantitative analysis of quaternary carbons, which have longer relaxation times.

  • Number of Scans (NS): 1024-4096 scans, or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

Workflow for ¹³C NMR Data Acquisition

Caption: Standard workflow for acquiring ¹³C NMR spectra.

Data Analysis and Interpretation

Peak Assignment

The assignment of the peaks in the ¹³C NMR spectrum to the specific carbon atoms in the molecule is a critical step. This can be achieved through a combination of the following methods:

  • Chemical Shift Prediction: Utilize ¹³C NMR prediction software or databases to obtain theoretical chemical shifts. These predictions, while not always perfectly accurate, provide a good starting point for assignments.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are invaluable for distinguishing between CH, CH₂, and CH₃ groups. Quaternary carbons do not appear in DEPT spectra.

  • 2D NMR Techniques: Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments provide correlations between protons and carbons, allowing for unambiguous assignments. HSQC correlates directly bonded C-H pairs, while HMBC shows correlations between carbons and protons that are two or three bonds apart.

Differentiating (E) and (Z) Isomers

As discussed in the theoretical section, the key to differentiating the (E) and (Z) isomers lies in the subtle but significant differences in their ¹³C NMR chemical shifts. The most diagnostic signals are typically those of the olefinic carbons (Cα and Cβ) and the carboxyl carbon (C=O). In general, these carbons in the more sterically hindered (Z)-isomer will appear at a higher field (lower ppm value) compared to the (E)-isomer.

By carefully comparing the acquired spectrum of an unknown sample with the established or predicted data for the pure isomers, one can determine the stereochemistry of the sample.

Quantitative Analysis

¹³C NMR can also be used for the quantitative analysis of a mixture of (E) and (Z) isomers. For accurate quantification, it is essential to acquire the spectrum under conditions that ensure equal signal intensity for all carbon atoms, regardless of their relaxation times. This typically involves:

  • Using a long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of any carbon in the molecule.

  • Employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE).

By integrating the well-resolved signals corresponding to the same carbon atom in each isomer, the molar ratio of the (E) and (Z) isomers in the mixture can be accurately determined.

Conclusion

¹³C NMR spectroscopy is a powerful and definitive technique for the structural elucidation and stereochemical analysis of the (E) and (Z) isomers of α-phenylcinnamic acid. The distinct chemical shifts of the carbon nuclei in each isomer, arising from differences in steric and electronic environments, provide a unique spectral fingerprint. This in-depth technical guide has provided the theoretical foundation, a detailed experimental protocol, and a comprehensive approach to data analysis and interpretation. By following the principles and methodologies outlined herein, researchers, scientists, and drug development professionals can confidently utilize ¹³C NMR to characterize and differentiate the stereoisomers of α-phenylcinnamic acid, a crucial step in advancing their respective fields.

References

  • Pálinkó, I., Burrichter, A., Rasul, G., Török, B., Prakash, G. K. S., & Olah, G. A. (1998). Protonation and ring closure of stereoisomeric α-substituted cinnamic acids in superacidic media studied by 13C NMR spectroscopy and computations. Journal of the Chemical Society, Perkin Transactions 2, (2), 379-385. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Breitmaier, E., & Voelter, W. (2008). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons. [Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

Foreword: Beyond a Simple Reaction, A Gateway to Photopharmacology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the cis-trans Isomerization of α-Phenylcinnamic Acid

To the dedicated researcher, scientist, or drug development professional, the isomerization of α-phenylcinnamic acid is far more than a classic organic chemistry demonstration. It is a powerful model system that encapsulates the fundamental principles of photochemistry, stereoisomerism, and reaction kinetics. The ability to control molecular geometry with an external stimulus like light opens a gateway to designing sophisticated, spatially and temporally controlled therapeutic agents—so-called "photoswitchable" drugs.

This guide is structured not as a rigid textbook chapter but as a narrative from a field-proven perspective. We will delve into the causality behind experimental choices, the self-validating nature of robust protocols, and the practical implications of this fascinating molecular transformation. Our exploration will be grounded in established science, providing you with both the foundational knowledge and the practical methodologies to harness the potential of α-phenylcinnamic acid and its analogues in your own research endeavors.

The Tale of Two Isomers: A Comparative Physicochemical Profile

α-Phenylcinnamic acid, also known as 2,3-diphenylacrylic acid, exists as two distinct geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans).[1][2] The spatial arrangement of the two phenyl groups and the carboxylic acid moiety around the central carbon-carbon double bond dictates their physical and chemical properties. The (E)-isomer is generally the more thermodynamically stable form due to reduced steric hindrance between the bulky phenyl groups.[3] However, semiempirical quantum chemical calculations have suggested that the (Z)-isomer may be slightly more stable in certain contexts.[4]

Understanding the distinct properties of each isomer is paramount for their separation, characterization, and application.

Property(Z)-α-Phenylcinnamic Acid (cis)(E)-α-Phenylcinnamic Acid (trans)Rationale for Difference & Significance
CAS Registry Number 91-47-4[5]91-48-5[5]Unique identifiers for sourcing and regulatory purposes.
Melting Point 172-174 °C[6]138-139 °C[5]The higher melting point of the cis isomer is unusual and reflects different crystal packing efficiencies. This significant difference is a key tool for purification by crystallization.
pKa (in 60% ethanol) 6.1[5]4.8[5]The trans isomer is a stronger acid. This difference in acidity can be exploited for separation techniques like liquid-liquid extraction at controlled pH.
UV λmax (in ethanol) 223, 280 nm[5]222, 289 nm[5]The slight red-shift in the trans isomer's secondary peak is due to a more planar and extended conjugation system. This difference is the basis for monitoring isomerization using UV-Vis spectroscopy.[7]
Solubility Less soluble[5]More soluble[5]Differences in polarity and crystal lattice energy affect solubility, which is a critical factor in choosing solvents for reactions and purification.
Thermodynamic Stability Less stable (generally)More stable[3]The trans isomer minimizes steric repulsion between the bulky phenyl groups, making it the lower-energy state. This drives the thermal back-reaction from cis to trans.

The Isomerization Engine: Mechanisms of Transformation

The interconversion between the cis and trans forms of α-phenylcinnamic acid is not spontaneous under ambient conditions due to the high energy barrier for rotation around the C=C double bond. This conversion requires a significant energy input, typically in the form of light (photochemical isomerization) or heat (thermal isomerization).

Photochemical Isomerization: A Light-Driven Switch

The most common method for converting the more stable trans isomer to the cis isomer is through UV irradiation.[8] This process is a cornerstone of photochemistry and proceeds through a well-understood mechanism.

The core principle is that absorption of a photon excites a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).[9] This excitation weakens the π-bond component of the C=C double bond, effectively reducing the barrier to rotation.[9] The molecule can then rotate around the central C-C single bond in the excited state. Upon relaxation back to the electronic ground state, it can form either the cis or trans isomer. Over time, irradiating a solution of the trans isomer will lead to a mixture of both, eventually reaching a dynamic equilibrium known as a photostationary state (PSS).[10]

G cluster_excited Excited State (S1) Trans_S0 trans Isomer Trans_S1 Excited trans Trans_S0->Trans_S1 Photon Absorption (hν) Cis_S0 cis Isomer Twisted_S1 Twisted Intermediate Trans_S1->Twisted_S1 Bond Rotation Twisted_S1->Trans_S0 Relaxation Twisted_S1->Cis_S0 Relaxation

Photochemical Isomerization Pathway
Thermal and Catalytic Isomerization: The Path to Stability

The cis isomer, being sterically hindered and generally less stable, can revert to the trans form upon heating. The thermal process provides the necessary activation energy to overcome the rotational barrier in the ground state. The equilibrium for the thermal reaction lies almost completely on the side of the trans isomer.[10]

This back-isomerization can also be accelerated by catalysts. A trace amount of iodine, for instance, can effectively catalyze the conversion of the cis isomer to the trans isomer under mild conditions, even with sunlight as the energy source.[11]

Field-Proven Methodologies: Synthesis and Isomerization Protocols

Theoretical understanding must be paired with robust, reproducible experimental protocols. The following sections provide detailed, step-by-step methodologies grounded in established literature.

Protocol 1: Synthesis of (Z)-α-Phenylcinnamic Acid via Perkin Condensation

This procedure is a reliable method for preparing the cis isomer, which serves as the starting material for many isomerization studies.[12]

Causality Behind the Choices:

  • Reagents: Benzaldehyde and phenylacetic acid are the core building blocks. Acetic anhydride serves as a dehydrating agent, while triethylamine acts as the base to deprotonate phenylacetic acid, forming the necessary nucleophile.

  • Reflux: Heating under reflux provides the activation energy needed for the condensation reaction to proceed at a reasonable rate.

  • Steam Distillation: This step is crucial for removing unreacted benzaldehyde and other volatile impurities, simplifying the purification process.

  • Recrystallization: Using an ethanol/water solvent system allows for effective purification, as the desired product has lower solubility in the cold solvent mixture than the impurities.

Step-by-Step Procedure:

  • In a 500 mL round-bottomed flask, combine 40.5 mL (0.40 mole) of purified benzaldehyde, 54.6 g (0.40 mole) of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride.[12]

  • Gently boil the mixture under a reflux condenser for 5 hours.[12]

  • After cooling, configure the apparatus for steam distillation. Steam distil the mixture until the distillate is no longer cloudy, collecting an additional ~50 mL. This removes volatile impurities.[12]

  • Cool the aqueous residue in the flask and decant the liquid from the solid product.

  • Dissolve the crude solid in 500 mL of hot 95% ethanol. Add the decanted aqueous solution back to this hot ethanol solution.

  • Heat the mixture to boiling, add 2 g of decolorizing carbon, and filter the hot solution to remove the carbon.

  • Immediately acidify the hot filtrate with 6N hydrochloric acid until it is acidic to Congo red paper.

  • Cool the solution in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with cold water, and dry. The expected yield of purified (Z)-α-phenylcinnamic acid (m.p. 172–173 °C) is approximately 48–53 g.[12]

Protocol 2: Photochemical trans → cis Isomerization

This protocol details the conversion of the commercially available (or thermally relaxed) trans isomer to the cis isomer using UV light.

Causality Behind the Choices:

  • Solvent: A solvent like ethanol or acetonitrile is chosen because it dissolves the acid and is transparent to the UV wavelengths used for irradiation, preventing the solvent from absorbing the energy.

  • UV Source: A mercury lamp with a filter for a specific wavelength (e.g., 365 nm) provides high-intensity light in the UV-A region, which is effectively absorbed by the molecule to initiate isomerization.[13][14]

  • Quartz Cuvette: Quartz is used instead of glass or plastic because it is transparent to UV light below ~350 nm, ensuring the sample receives the full energy from the lamp.

Step-by-Step Procedure:

  • Prepare a dilute solution of (E)-α-phenylcinnamic acid (e.g., 1x10⁻⁵ M) in a UV-transparent solvent like spectroscopic grade ethanol.

  • Transfer the solution to a 10 mm path length quartz cuvette.

  • Record an initial UV-Vis absorption spectrum of the solution from 200-400 nm. Note the absorbance maximum around 289 nm.

  • Place the cuvette in a sample holder and irradiate it with a UV lamp (e.g., a 365 nm LED or a filtered mercury lamp).

  • At regular intervals (e.g., every 30 seconds), briefly stop the irradiation and record a new UV-Vis spectrum.

  • Observe the decrease in the absorbance peak corresponding to the trans isomer (~289 nm) and the simultaneous increase in the peak corresponding to the cis isomer (~280 nm). An "isosbestic point"—a wavelength where the absorbance does not change—should be visible, indicating a clean conversion between two species.

  • Continue irradiation until the spectra no longer change, indicating that the photostationary state (PSS) has been reached.

G A Prepare Solution (trans-isomer in ethanol) B Record Initial Spectrum (UV-Vis, t=0) A->B C Irradiate with UV Light (e.g., 365 nm) B->C D Record Spectrum (t = t+Δt) C->D After interval Δt E Analyze Data: - Track Absorbance Changes - Identify Isosbestic Point D->E F Check for PSS (Spectra Unchanged?) E->F F->C No G Process Complete: Solution contains a mixture of cis and trans isomers F->G Yes

Workflow for Photoisomerization and Analysis

Significance in Drug Development: The Power of a Molecular Switch

The starkly different geometries of cis and trans isomers can lead to profoundly different biological activities. One isomer might fit perfectly into the binding site of a target receptor, while the other is completely inactive.[15] This principle of stereospecificity is fundamental to modern pharmacology.

The ability to interconvert isomers using light forms the basis of photopharmacology . This cutting-edge field aims to develop drugs that can be "switched on" or "off" at a specific location and time using light.

  • Spatio-temporal Control: A drug could be administered systemically in its inactive form (e.g., the trans isomer) and then activated only at the site of disease (e.g., a tumor) by shining light of a specific wavelength, minimizing off-target side effects.

  • Dosage Modulation: The "dose" of the active drug could be precisely controlled by modulating the intensity and duration of the light exposure.

  • Model Systems: Cinnamic acid derivatives serve as excellent scaffolds for developing new photoswitchable molecules.[3][16] Their well-understood isomerization mechanism allows researchers to focus on modifying the substituents to tune pharmacological activity and light-responsiveness.

G Isomers α-Phenylcinnamic Acid Isomers Trans trans Isomer - Thermodynamically Stable - Different 3D Shape Isomers->Trans Cis cis Isomer - Thermodynamically Less Stable - Different 3D Shape Isomers->Cis Trans->Cis UV Light Properties Distinct Properties Trans:h->Properties Cis->Trans Heat/Vis Light Cis:h->Properties Bioactivity Differential Biological Activity Properties->Bioactivity Application Application: Photoswitchable Therapeutics Bioactivity->Application

Isomer Properties and Application Logic

Conclusion

The cis-trans isomerization of α-phenylcinnamic acid is a rich and enabling chemical transformation. It provides a tangible link between the fundamental principles of molecular structure, energy, and reactivity. For scientists in discovery and development, mastering the techniques to control and analyze this isomerization is not merely an academic exercise. It is an investment in building the skills required to design the next generation of smart therapeutics, where activity is not just inherent to a molecule, but a property that can be controlled on demand.

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  • Elucidation of the effects of trans/cis-isomerization of the cinnamate ligand on the structural, spectroscopic and magnetic properties of cobalt(ii) single-molecule magnets. Dalton Transactions (RSC Publishing). Available at: [Link].

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An In-depth Technical Guide to the Stereochemistry of α-Phenylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

α-Phenylcinnamic acid, a derivative of cinnamic acid, is a molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a carbon-carbon double bond substituted with two phenyl groups and a carboxylic acid, gives rise to geometric isomerism. This guide provides a comprehensive exploration of the stereochemistry of α-phenylcinnamic acid, focusing on the synthesis, separation, and characterization of its (E) and (Z) isomers. We delve into the mechanistic underpinnings of stereoselective synthesis via the Perkin reaction, detail robust protocols for isomer separation, and present a comparative analysis of characterization techniques. This document is intended for researchers, chemists, and drug development professionals seeking a practical and theoretical understanding of this important compound.

Introduction: The Significance of Geometric Isomerism

α-Phenylcinnamic acid (2,3-diphenylpropenoic acid) exists as two geometric isomers, designated (E) and (Z)[1][2]. This isomerism arises from the restricted rotation around the C=C double bond. The spatial arrangement of the substituents—specifically the two phenyl groups and the carboxylic acid—defines the isomer.

  • (Z)-α-Phenylcinnamic acid: The two phenyl groups are on the same side of the double bond (cis).

  • (E)-α-Phenylcinnamic acid: The two phenyl groups are on opposite sides of the double bond (trans).

The distinction between these isomers is not trivial. Their differing three-dimensional structures lead to distinct physical properties, such as melting point, solubility, and spectroscopic signatures[3]. More critically, in fields like drug development, stereoisomers can exhibit vastly different pharmacological activities and metabolic fates. Therefore, the ability to selectively synthesize, separate, and definitively characterize these isomers is paramount for any application. This guide provides the foundational knowledge and practical protocols to achieve this control.

The Stereoisomers of α-Phenylcinnamic Acid

The core structural difference between the (E) and (Z) isomers dictates their relative stability and physical properties. The (Z)-isomer, with the two bulky phenyl groups on the same side of the double bond, experiences significant steric hindrance. This repulsion forces the phenyl rings out of the plane of the double bond, leading to a less stable, higher-energy conformation compared to the (E)-isomer[4]. The (E)-isomer allows the phenyl groups to be positioned further apart, minimizing steric strain.

Figure 1. Chemical structures of the (Z) and (E) isomers of α-phenylcinnamic acid.

This fundamental difference in stability and shape manifests in their physical properties, which are crucial for both separation and characterization.

Stereoselective Synthesis: The Perkin Reaction

The most common and effective method for synthesizing α-phenylcinnamic acid is a modification of the Perkin reaction[4][5]. This reaction involves the base-catalyzed condensation of an aromatic aldehyde (benzaldehyde) with a carboxylic acid anhydride. In this specific case, phenylacetic acid is condensed with benzaldehyde using acetic anhydride as a dehydrating agent and a base like triethylamine as the catalyst[4][5].

Causality of Stereoselectivity: The Perkin reaction does not produce a random mixture of isomers. It typically favors the formation of the more thermodynamically stable isomer. In the synthesis of α-phenylcinnamic acid, the reaction conditions, particularly the extended heating (reflux), allow for equilibration. The intermediate formed during the reaction can isomerize to the more stable configuration, which minimizes steric strain. Consequently, the (Z)-isomer (with phenyl groups cis to each other) is often the major product because it is thermodynamically more stable than the isomer where the phenyl and carboxyl groups are cis.[3][5] It is important to note that nomenclature can be confusing; the isomer with cis-phenyl groups is the (Z)-isomer, while some older literature may refer to it as the cis-form[3][5].

G Reagents Benzaldehyde + Phenylacetic Acid Reflux Reflux (Heating) ~5 hours Reagents->Reflux Catalyst Triethylamine + Acetic Anhydride Catalyst->Reflux Workup Steam Distillation & Acidification (HCl) Reflux->Workup Reaction Completion Product Crude Product (Mixture of E/Z Isomers) Workup->Product Precipitation

Figure 2. High-level workflow for the synthesis of α-phenylcinnamic acid via Perkin reaction.

Separation of (E) and (Z) Stereoisomers

A successful synthesis yields a mixture of the (E) and (Z) isomers. The ability to isolate each in high purity is essential. The distinct physical properties of the isomers, stemming from their different shapes and polarities, are exploited for separation.

Fractional Crystallization

Fractional crystallization is a classical and effective technique for separating the isomers based on their differential solubilities in a given solvent system. The (Z)-isomer is generally less soluble than the (E)-isomer in many common solvents, allowing it to be crystallized preferentially from a solution containing both[3].

Field-Proven Protocol: Separation by Fractional Crystallization

This protocol provides a self-validating system, where the purity of the separated fractions is confirmed by melting point analysis.

Objective: To separate a mixture of (E) and (Z)-α-phenylcinnamic acid.

Materials:

  • Crude α-phenylcinnamic acid mixture

  • Ether

  • Petroleum ether (or hexane)

  • Beakers and Erlenmeyer flasks

  • Heating mantle or water bath

  • Suction filtration apparatus (Büchner funnel, filter flask)

  • Melting point apparatus

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of α-phenylcinnamic acid in a minimum amount of hot ether in an Erlenmeyer flask. Ensure all solid has dissolved.

  • Induce Crystallization: Slowly add petroleum ether to the hot solution until a slight turbidity (cloudiness) persists. This indicates the solution is nearing saturation.

  • First Fraction (Z-Isomer): Allow the flask to cool slowly to room temperature, and then cool further in an ice bath. The less soluble (Z)-isomer will crystallize out as silky needles[3].

  • Isolation of Z-Isomer: Collect the crystals by suction filtration. Wash the crystals with a small amount of cold ether/petroleum ether mixture to remove any adhering solution containing the (E)-isomer.

  • Purity Verification (Z-Isomer): Dry the crystals and determine their melting point. Pure (Z)-α-phenylcinnamic acid has a melting point of approximately 174°C[3]. If the melting point is low or has a broad range, recrystallize this fraction.

  • Second Fraction (E-Isomer): Take the filtrate from step 4, which is now enriched in the more soluble (E)-isomer. Evaporate the solvent to concentrate the solution.

  • Isolation of E-Isomer: Cool the concentrated filtrate to induce crystallization of the (E)-isomer, which often forms stout prisms[3]. Collect these crystals by suction filtration.

  • Purity Verification (E-Isomer): Dry the crystals and determine their melting point. Pure (E)-α-phenylcinnamic acid has a melting point of approximately 138-139°C[3]. Recrystallize if necessary.

Stereochemical Characterization

Once the isomers are separated, their identity and purity must be confirmed using analytical techniques.

Melting Point Analysis

As demonstrated in the separation protocol, melting point is a powerful and straightforward method to distinguish between the two isomers. Pure crystalline solids have sharp, characteristic melting points. The significant difference in the melting points of the (E) and (Z) isomers makes this a primary characterization tool.

Spectroscopic Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for distinguishing the isomers. The chemical environment of the vinylic proton (=CH-) is different in each isomer due to the anisotropic effect of the nearby phenyl and carboxyl groups. This results in distinct chemical shifts for this proton in the (E) and (Z) isomers. Lanthanide shift reagents can also be used to further resolve and assign proton signals[6].

  • Infrared (IR) Spectroscopy: While the IR spectra of both isomers will show characteristic peaks for the C=O of the carboxylic acid (~1700 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹), and C=C bond, subtle differences in the fingerprint region (below 1500 cm⁻¹) can arise from the different symmetries and vibrational modes of the molecules.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The different spatial arrangements of the phenyl groups affect the electronic conjugation within the molecules. This leads to distinct absorption maxima (λ_max) and molar absorptivities (ε) for each isomer[3]. The (Z)-isomer typically exhibits a higher molar absorptivity due to the constructive interaction of the chromophores.

Data Summary: Physicochemical Properties of α-Phenylcinnamic Acid Isomers
Property(Z)-α-Phenylcinnamic Acid(E)-α-Phenylcinnamic AcidReference
Systematic Name (Z)-2,3-diphenylprop-2-enoic acid(E)-2,3-diphenylprop-2-enoic acid[1][2]
CAS Number 91-47-491-48-5[3]
Appearance Silky needlesStout prisms[3]
Melting Point ~174°C~138-139°C[3]
pKa (in 60% ethanol) 6.14.8[3]
UV λ_max (in ethanol) 223 nm, 280 nm222 nm, 289 nm[3]

Applications and Future Directions

The precise control over the stereochemistry of α-phenylcinnamic acid is crucial for its use as a building block in the synthesis of more complex molecules. For instance, it serves as a precursor for various heterocyclic compounds and has been investigated as a selective inhibitor of enzymes like 17β-hydroxysteroid dehydrogenase, which is relevant in certain cancers[7]. The principles and techniques outlined in this guide are fundamental for any research or development program that utilizes this versatile compound, ensuring that the desired stereoisomer is being used for subsequent applications.

Conclusion

The stereochemistry of α-phenylcinnamic acid presents a classic yet highly relevant case study in the principles of organic chemistry. The clear distinction in the properties of the (E) and (Z) isomers provides an excellent platform for applying techniques of stereoselective synthesis, separation, and characterization. A thorough understanding and mastery of the protocols described herein are essential for any scientist working with this compound, enabling the synthesis of stereochemically pure materials required for advanced applications in research and development.

References

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The Rising Therapeutic Potential of α-Phenylcinnamic Acid Derivatives: A Technical Guide to Biological Activity and Mechanistic Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The α-phenylcinnamic acid scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable breadth of biological activities. These compounds, accessible through robust synthetic routes, have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core biological activities of α-phenylcinnamic acid derivatives. It moves beyond a simple literature review to offer causality-driven explanations for experimental choices, detailed step-by-step protocols for key validation assays, and a forward-looking perspective on the therapeutic translation of this promising class of molecules.

Introduction: The α-Phenylcinnamic Acid Scaffold

Cinnamic acid and its derivatives are naturally occurring phenylpropanoids found throughout the plant kingdom.[1] The core structure, characterized by a benzene ring, a carboxylic acid, and an α,β-unsaturated double bond, offers multiple sites for chemical modification.[2] The α-phenylcinnamic acid subclass incorporates an additional phenyl group at the α-position, creating a unique steric and electronic profile that has proven advantageous for potent and selective biological interactions.

The synthesis of these derivatives is commonly achieved through classic organic reactions like the Perkin reaction or Knoevenagel condensation, which allow for the versatile introduction of various substituents on the aromatic rings.[3] This chemical tractability, combined with the diverse pharmacological activities observed, makes the α-phenylcinnamic acid scaffold a fertile ground for the development of novel therapeutics.

Key Biological Activities and Mechanisms of Action

Research has illuminated several key areas where α-phenylcinnamic acid derivatives show significant therapeutic promise. The following sections detail the most prominent of these activities, focusing on their underlying molecular mechanisms.

Anticancer Activity

A substantial body of evidence points to the potent anticancer effects of α-phenylcinnamic acid derivatives against various malignancies, including breast cancer, melanoma, and lung carcinoma.[2][4][5] Their cytotoxic effects are often mediated through the induction of apoptosis and the modulation of key signaling pathways involved in tumor progression.

Mechanism of Action: Induction of Apoptosis

A primary anticancer mechanism for these derivatives is the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can trigger the extrinsic apoptotic pathway. For instance, in triple-negative breast cancer cells, cinnamic acid has been shown to increase the abundance of Tumor Necrosis Factor Alpha (TNFα) and its receptor (TNFR1).[5] This ligand-receptor interaction initiates a downstream signaling cascade, leading to the activation of caspase-8 and subsequently the executioner caspase-3, culminating in cell death.[5] This targeted induction of apoptosis in cancer cells, while sparing normal cells, is a hallmark of a promising chemotherapeutic agent.[5] Some derivatives may also promote apoptosis by generating reactive oxygen species (ROS), which can lead to irreversible DNA damage and trigger cell death pathways.[6][7]

Anti-inflammatory Activity

Chronic inflammation is a key pathological driver of numerous diseases, from arthritis to neurodegenerative disorders and cancer.[8] α-Phenylcinnamic acid derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to suppress the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB).[9][10]

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The NF-κB transcription factor is a central mediator of the inflammatory response. In resting cells, it is held inactive in the cytoplasm by an inhibitory protein called IκBα.[8] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), a kinase complex (IKK) phosphorylates IκBα, targeting it for degradation.[8] This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of hundreds of pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like cyclooxygenase-2 (COX-2).[10][11]

Several α-phenylcinnamic acid derivatives have been shown to potently inhibit this pathway. They can block the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and shutting down the inflammatory cascade.[8][10] This mechanism provides a direct and highly effective means of attenuating the inflammatory response.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits IkBa_p P-IκBα IkBa->IkBa_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Degradation Proteasomal Degradation IkBa_p->Degradation Nucleus Nucleus DNA κB DNA Sites NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, COX-2, IL-6) DNA->Genes Activates Derivative α-Phenylcinnamic Acid Derivative Derivative->IKK INHIBITS

Figure 1: Simplified NF-κB signaling pathway and point of inhibition.
Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the development of novel antimicrobial agents. Cinnamic acid derivatives have demonstrated a broad spectrum of activity against various bacteria and fungi.[11][12][13]

Mechanism of Action and Structure-Activity Relationships (SAR)

The exact antimicrobial mechanisms are multifaceted and can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with biofilm formation.[14] Structure-activity relationship (SAR) studies have provided crucial insights for optimizing antimicrobial potency. Key findings include:

  • Lipophilicity: Increasing the lipophilicity of the molecule, often by converting the carboxylic acid to an ester or amide, can enhance antimicrobial activity. This is thought to facilitate easier penetration through the lipid-rich microbial cell membrane.[4]

  • Phenyl Ring Substitution: The addition of specific substituents to the phenyl rings significantly impacts efficacy. Electron-donating groups like hydroxyl (-OH) or electron-withdrawing groups like halogens (-Cl, -Br) can enhance activity, depending on the microbial species.[4]

  • The α,β-Unsaturated System: The double bond is often crucial for activity, and its modification can alter the biological effect.[11]

Experimental Protocols for Bioactivity Evaluation

To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating the biological activities of novel α-phenylcinnamic acid derivatives. This section provides detailed, step-by-step protocols for three fundamental assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[15] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filter-sterilized.[2]

  • Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.

  • Test compound (α-phenylcinnamic acid derivative) stock solution in DMSO.

  • Phosphate-Buffered Saline (PBS).

  • Multichannel pipette.

  • Microplate reader (spectrophotometer) capable of reading absorbance at ~570 nm.

Procedure:

  • Cell Seeding: a. Harvest and count cells, then resuspend in complete medium to a concentration of 5 x 10⁴ cells/mL. b. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[2]

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity. b. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "medium only" blank control. c. Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Return the plate to the incubator for 2-4 hours. During this time, observe the formation of purple formazan crystals within the cells under a microscope.[16]

  • Formazan Solubilization: a. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before aspiration. b. Add 100 µL of the solubilization solution (DMSO) to each well.[2] c. Place the plate on an orbital shaker for 15-20 minutes, protected from light, to ensure complete dissolution of the crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.[15] b. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro Antimicrobial Susceptibility (Broth Microdilution MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[12][17]

Materials:

  • Sterile 96-well U-bottom or flat-bottom microtiter plates.

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Test compound stock solution in DMSO.

  • 0.5 McFarland turbidity standard.

  • Sterile saline (0.85% NaCl).

  • Spectrophotometer.

Procedure:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[18] This can be done visually or with a spectrophotometer (A₆₂₅ nm = 0.08-0.13). d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final target inoculum of ~5 x 10⁵ CFU/mL.[12]

  • Compound Dilution Plate Preparation: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Prepare a 2x concentrated stock of your highest desired test concentration in CAMHB. c. Add 100 µL of this 2x stock to the first column of wells, resulting in a total volume of 200 µL. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.[19] e. Column 11 will serve as the growth control (no compound). Column 12 will be the sterility control (no bacteria).

  • Inoculation: a. After the serial dilutions are complete, you will have 100 µL in each well. b. Add 100 µL of the final bacterial inoculum (~5 x 10⁵ CFU/mL) to wells in columns 1 through 11. Do not add bacteria to column 12. c. The final volume in each well is now 200 µL, and both the compound concentrations and the initial inoculum have been diluted by half.

  • Incubation: a. Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[12]

  • Reading Results: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

MIC_Workflow start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate prep_plate 2. Prepare Serial Dilutions of Compound in 96-Well Plate prep_plate->inoculate incubate 4. Incubate Plate (37°C, 18-20h) inoculate->incubate read_results 5. Read Results Visually incubate->read_results mic Determine MIC: Lowest concentration with no visible growth read_results->mic end End mic->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol: In Vitro Anti-Inflammatory Activity (NF-κB Activation Assay)

This protocol describes an ELISA-based method to quantify activated NF-κB (specifically the p65 subunit) in nuclear extracts, providing a direct measure of pathway activation.

Materials:

  • Cell line responsive to inflammatory stimuli (e.g., RAW 264.7 macrophages).

  • Inflammatory stimulus (e.g., Lipopolysaccharide, LPS).

  • Nuclear extraction kit.

  • NF-κB p65 Transcription Factor Assay Kit (e.g., from Cayman Chemical, Thermo Fisher). These kits typically include:

    • 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus site.

    • Primary antibody against the NF-κB p65 subunit.

    • HRP-conjugated secondary antibody.

    • Wash buffers and developing solutions.

  • BCA Protein Assay Kit for protein quantification.

Procedure:

  • Cell Culture and Treatment: a. Seed cells (e.g., RAW 264.7) in appropriate culture dishes and grow to 80-90% confluency. b. Pre-treat cells with various concentrations of the α-phenylcinnamic acid derivative for 1-2 hours. Include a vehicle control. c. Stimulate the cells with LPS (e.g., 1 µg/mL) for the optimal time to induce NF-κB translocation (typically 30-60 minutes). Leave one set of wells unstimulated as a negative control.

  • Nuclear Extract Preparation: a. Following treatment, harvest the cells and prepare nuclear extracts according to the manufacturer's protocol for your chosen nuclear extraction kit. This process involves lysing the plasma membrane while keeping the nucleus intact, followed by lysis of the nuclear membrane to release nuclear proteins. b. Determine the protein concentration of each nuclear extract using a BCA assay.

  • NF-κB ELISA Assay: a. Dilute the nuclear extracts to the same protein concentration (e.g., 10 µg) in the appropriate lysis buffer provided in the kit. b. Add the diluted nuclear extracts to the wells of the NF-κB DNA-binding plate.[1] c. Incubate for 1 hour at room temperature (or as specified by the kit) to allow activated NF-κB to bind to the oligonucleotide-coated wells. d. Wash the wells multiple times with the provided Wash Buffer to remove non-specific binding. e. Add the primary antibody (anti-p65) to each well and incubate for 1 hour.[1] f. Wash the wells again. g. Add the HRP-conjugated secondary antibody and incubate for 1 hour. h. Wash the wells a final time. i. Add the developing solution and incubate for 15-30 minutes, protected from light, until a color change is observed.[1] j. Add the Stop Solution.

  • Data Acquisition and Analysis: a. Immediately read the absorbance at 450 nm. b. Compare the absorbance values from cells treated with the derivative to the LPS-stimulated control. A reduction in absorbance indicates inhibition of NF-κB activation.

Data Interpretation and Future Perspectives

The protocols described above generate quantitative data that are crucial for structure-activity relationship (SAR) studies. By systematically modifying the α-phenylcinnamic acid scaffold and evaluating the biological activity of each new derivative, researchers can identify the chemical features that confer the highest potency and selectivity.

Table 1: Example Data Summary for a Series of α-Phenylcinnamic Acid Derivatives

Compound IDR1 SubstituentR2 SubstituentAnticancer IC₅₀ (µM) [MDA-MB-231]Antimicrobial MIC (µg/mL) [S. aureus]NF-κB Inhibition (% at 10 µM)
PCA-01HH25.412835%
PCA-024-ClH8.23278%
PCA-034-OH4'-OCH₃15.16455%
PCA-044-Cl4'-Cl4.51691%

While the in vitro data are promising, the translation of α-phenylcinnamic acid derivatives into clinical candidates faces several challenges. Future research must focus on optimizing pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and evaluating in vivo efficacy and toxicity in relevant animal models. Nonetheless, the chemical tractability and potent, multi-faceted biological activities of this scaffold ensure that α-phenylcinnamic acid derivatives will remain an exciting and fruitful area of drug discovery research.

References

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. [Link]

  • Measurement of NF-κB activation in TLR-activated macrophages. (2015). National Center for Biotechnology Information. [Link]

  • Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells. (2020). PubMed. [Link]

  • Schematic procedure of the microwell NFκB-DNA binding assay. ResearchGate. [Link]

  • Investigation of Anti-Inflammatory Potential of N-Arylcinnamamide Derivatives. (2021). National Center for Biotechnology Information. [Link]

  • Cinnamic Acid Derivatives as Anticancer Agents-A Review. (2011). ResearchGate. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015). MDPI. [Link]

  • Antioxidant and antimicrobial activities of cinnamic acid derivatives. (2012). PubMed. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). National Center for Biotechnology Information. [Link]

  • Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2015). ResearchGate. [Link]

  • (PDF) Anti-inflammatory effects of hydroxycinnamic acid derivatives. (2008). ResearchGate. [Link]

  • Anti-inflammatory effects of hydroxycinnamic acid derivatives. Semantic Scholar. [Link]

  • Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function. (2012). National Center for Biotechnology Information. [Link]

  • Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2017). National Center for Biotechnology Information. [Link]

  • Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers. (2023). MDPI. [Link]

  • An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2021). MDPI. [Link]

Sources

α-Phenylcinnamic acid as a non-steroidal inhibitor

α-Phenylcinnamic Acid Scaffolds: Engineering Non-Steroidal Inhibitors for 17 -HSD Modulation

Executive Summary & Clinical Rationale

The modulation of 17


12

-Phenylcinnamic acid (APCA)non-steroidal scaffold17

-HSD Type 1 (HSD17B1)
Type 5 (AKR1C3)

Mechanistic Architecture

The Target: 17 -HSD1 and Estrogen Biosynthesis

17

estrone (E1)estradiol (E2)

Inhibition Strategy: APCA derivatives function as competitive inhibitors . The

Pathway Visualization

The following diagram illustrates the steroidogenic pathway and the precise intervention point of APCA inhibitors.

Steroidogenesis_InhibitionCholesterolCholesterolAndrostenedioneAndrostenedioneCholesterol->AndrostenedioneEstroneEstrone (E1)(Weak Estrogen)Androstenedione->EstroneAromatizationEstradiolEstradiol (E2)(Potent Mitogen)Estrone->Estradiol NADPH dependentER_ActivationER+ Tumor CellProliferationEstradiol->ER_ActivationAromataseAromatase(CYP19A1)Aromatase->AndrostenedioneHSD17B117β-HSD1(Reductive)reaction_edgereaction_edgeHSD17B1->reaction_edgeAPCAα-Phenylcinnamic Acid(Non-Steroidal Inhibitor)APCA->HSD17B1 Competitive Inhibition

Figure 1: Therapeutic intervention in the intracrine estrogen biosynthesis pathway. APCA derivatives block the final reductive step from Estrone to Estradiol.

Chemical Synthesis Protocol

The synthesis of

Perkin CondensationAldol-type condensation
Reaction Workflow

Core Reaction: Benzaldehyde derivative + Phenylacetic acid derivative


Synthesis_WorkflowReagentsReagents:Substituted Benzaldehyde+ Phenylacetic AcidRefluxReflux:140°C, 12-24hReagents->Reflux MixCatalystCatalyst:Ac2O / Et3N(Base-Catalyzed)Catalyst->RefluxHydrolysisHydrolysis:20% NaOH / EtOHReflux->Hydrolysis IntermediateAcidificationAcidification:HCl (pH < 2)Hydrolysis->AcidificationProductFinal Product:α-Phenylcinnamic Acid(Crystalline)Acidification->Product Precipitate

Figure 2: Step-wise synthesis workflow for APCA derivatives utilizing base-catalyzed condensation.

Detailed Methodology
  • Reagent Preparation: In a round-bottom flask, combine substituted benzaldehyde (10 mmol) and phenylacetic acid (10 mmol).

  • Activation: Add acetic anhydride (10 mL) and triethylamine (Et

    
    N, 5 mL). The base acts to deprotonate the 
    
    
    -carbon of the phenylacetic acid.
  • Reflux: Heat the mixture to gentle reflux (approx. 140°C) under an inert atmosphere (

    
    ) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Cool the mixture and pour into ice-cold water (100 mL). Boil the suspension to hydrolyze excess anhydride.

  • Purification: The precipitate is often the mixed anhydride. Hydrolyze by refluxing in 20% ethanolic NaOH for 1 hour. Acidify with 6M HCl to precipitate the free acid.

  • Recrystallization: Recrystallize from Ethanol/Water to obtain the pure E-isomer (trans-stilbene geometry).

Biological Evaluation Protocols

To validate the "non-steroidal inhibitor" claim, two parallel assays are required: Enzymatic Inhibition (potency) and Cell Proliferation (efficacy/toxicity).

17 -HSD1 Enzymatic Inhibition Assay

This assay measures the reduction of radiolabeled Estrone to Estradiol.

  • Source Enzyme: Cytosolic fraction of human placenta or recombinant human 17

    
    -HSD1 expressed in E. coli.
    
  • Substrate: [

    
    H]-Estrone (E1) + Unlabeled E1 (Final conc: 2 nM).
    
  • Cofactor: NADH/NADPH (0.5 mM).

Step-by-Step Protocol:

  • Incubation: Mix enzyme, buffer (phosphate pH 7.4), cofactor, and the APCA test compound (dissolved in DMSO) in a microcentrifuge tube.

  • Initiation: Add [

    
    H]-Estrone to start the reaction. Incubate at 37°C for 30 minutes.
    
  • Termination: Stop reaction by adding ethyl acetate/isooctane (1:1).

  • Extraction: Vortex and centrifuge to separate phases. The organic phase contains the steroids.

  • Separation: Spot the organic phase onto TLC plates. Develop in Toluene:Acetone (4:1).

  • Quantification: Scan the plate using a radio-TLC scanner to determine the ratio of [

    
    H]-E1 to [
    
    
    H]-E2.
  • Calculation: % Inhibition =

    
    .
    
T-47D Cell Proliferation Assay

This validates that the inhibitor stops cancer cell growth driven by estrone.

  • Cell Line: T-47D (ER+ breast cancer cells).[3][4]

  • Starvation: Culture cells in phenol-red-free medium with charcoal-stripped FBS (to remove endogenous steroids) for 24 hours.

  • Treatment: Treat cells with:

    • Estrone (E1, 1 nM) - Stimulates growth via conversion to E2.

    • Estrone + APCA Inhibitor (0.1 - 10

      
      M).
      
  • Readout: After 72-96 hours, measure cell viability using an MTT or Alamar Blue assay.

  • Interpretation: A potent inhibitor will suppress the E1-induced growth, returning viability levels to that of the untreated control.

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for APCA derivatives against 17

Table 1: Comparative Inhibitory Potency of APCA Derivatives

Compound IDRing A Substituent (Cinnamic)Ring B Substituent (

-Phenyl)
IC

(17

-HSD1)
Mechanism Note
APCA-1 HH> 50

M
Weak baseline activity.
APCA-2 3,4-OCH

O- (Methylenedioxy)
H12.5

M
Improved cofactor alignment.
APCA-3 3,4-OCH

O-
4'-CN (Cyano)0.32

M
Lead Compound. Cyano group mimics steroid D-ring H-bonding.
APCA-4 4-OH4'-F5.8

M
Hydroxyl mimics A-ring phenol of estradiol.
APCA-5 3-OMe, 4-OHH22.0

M
Bulky methoxy hinders pocket fit.

Key Insight: The 4'-cyanophenyl 3,4-methylenedioxycinnamate (APCA-3) exhibits nanomolar potency. The cyano group on the

References

  • Brozic, P., et al. (2009).[3] Flavonoids and cinnamic acid derivatives as inhibitors of 17beta-hydroxysteroid dehydrogenase type 1.[3][4] Molecular and Cellular Endocrinology, 301(1-2), 229-234.[3][4]

  • BOC Sciences. (2024). trans-alpha-Phenylcinnamic acid: Chemical Properties and Biological Activity. BOC Sciences Product Database.

  • Sova, M., et al. (2004). Cinnamic acid esters as potent inhibitors of fungal 17beta-hydroxysteroid dehydrogenase.[5] Bioorganic & Medicinal Chemistry Letters, 14(15), 3933-3936.

  • Bauman, D. R., et al. (2005). Cinnamic acids as new inhibitors of 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3).[1] Molecular and Cellular Endocrinology, 244(1-2), 1-11.

  • Day, J. M., et al. (2008). 17beta-hydroxysteroid dehydrogenase type 1, and type 2: oxidative and reductive activity.[2] Endocrine-Related Cancer, 15(3), 665-692.

Methodological & Application

Application Notes and Protocols: The Perkin Reaction for the Synthesis of α-Phenylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The Perkin reaction, a cornerstone of organic synthesis, provides a robust method for the formation of α,β-unsaturated aromatic acids. This guide offers an in-depth exploration of the reaction's mechanism, specifically tailored to the synthesis of α-Phenylcinnamic acid. It is intended for researchers, scientists, and professionals in drug development who require a nuanced understanding of not only the procedural steps but also the underlying chemical principles that govern this powerful condensation reaction. By elucidating the causality behind experimental choices, this document serves as both a theoretical primer and a practical handbook for laboratory application.

Introduction: The Significance of the Perkin Reaction

Discovered by Sir William Henry Perkin in 1868, the Perkin reaction is a condensation reaction between an aromatic aldehyde and an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[1][2] This reaction is a classic example of aldol-type condensation and is instrumental in the synthesis of cinnamic acids and their derivatives, which are valuable precursors in the pharmaceutical, fragrance, and polymer industries.[1][3][4] The synthesis of α-Phenylcinnamic acid, in particular, showcases the versatility of this reaction by utilizing phenylacetic acid as a key reagent alongside benzaldehyde.[5][6]

The Core Mechanism: A Stepwise Deconstruction

The synthesis of α-Phenylcinnamic acid via the Perkin reaction is a multi-step process involving an aromatic aldehyde (benzaldehyde), an acid anhydride with α-hydrogens (acetic anhydride is often used in conjunction with phenylacetic acid), and a weak base as a catalyst (typically the alkali salt of the acid, such as sodium acetate or triethylamine).[5][7][8] The generally accepted mechanism proceeds as follows:

Step 1: Enolate Formation The reaction is initiated by the abstraction of an acidic α-proton from the acid anhydride (in this specific case, from phenylacetic acid which can form a mixed anhydride with acetic anhydride) by the base (e.g., acetate ion or triethylamine).[9][10] This deprotonation step is crucial as it generates a resonance-stabilized carbanion, also known as an enolate.[11] The choice of a weak base is critical; strong bases like NaOH would hydrolyze the anhydride, preventing the formation of the necessary enolate.[10]

Step 2: Nucleophilic Attack (Aldol Addition) The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (benzaldehyde).[12][13] This step is an aldol-type addition that results in the formation of a tetrahedral alkoxide intermediate.[7][9]

Step 3: Intramolecular Acyl Transfer & Formation of a Mixed Anhydride The alkoxide intermediate undergoes an intramolecular acyl transfer. This leads to the formation of a more stable intermediate, often depicted as an acetoxy carboxylate when acetic anhydride is present.[2][14]

Step 4: Dehydration (Elimination) Under the high-temperature conditions of the reaction (typically around 180°C), the intermediate readily undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated mixed anhydride.[4][7][10] This elimination step is what introduces the characteristic double bond of the cinnamic acid derivative.

Step 5: Hydrolysis The final step is the hydrolysis of the unsaturated mixed anhydride.[4][9] The addition of water, often during the workup with dilute acid, cleaves the anhydride bond to yield the final product, α-Phenylcinnamic acid, and a carboxylic acid byproduct (e.g., acetic acid).[7][15]

Visualizing the Mechanism:

Perkin_Mechanism Figure 1: Mechanism of the Perkin Reaction for α-Phenylcinnamic Acid cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Benzaldehyde Benzaldehyde Phenylacetic_Acid Phenylacetic Acid (as mixed anhydride) Enolate Enolate Formation Phenylacetic_Acid->Enolate + Base Base Base (e.g., Et3N) Aldol_Addition Aldol Addition Enolate->Aldol_Addition + Benzaldehyde Intermediate Tetrahedral Intermediate Aldol_Addition->Intermediate Dehydration Dehydration Intermediate->Dehydration - H2O Unsaturated_Anhydride Unsaturated Anhydride Dehydration->Unsaturated_Anhydride Hydrolysis Hydrolysis Unsaturated_Anhydride->Hydrolysis + H2O Product α-Phenylcinnamic Acid Hydrolysis->Product

Caption: Figure 1: Mechanism of the Perkin Reaction for α-Phenylcinnamic Acid

Experimental Protocol: Synthesis of α-Phenylcinnamic Acid

This protocol is adapted from established procedures and offers a reliable method for the laboratory synthesis of α-Phenylcinnamic acid.[5][16]

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMoles
Benzaldehyde106.1242.4 g (40.5 mL)0.40
Phenylacetic Acid136.1554.6 g0.40
Acetic Anhydride102.0980 mL-
Triethylamine101.1940 mL-
6N Hydrochloric Acid-As needed-
95% Ethanol-~500 mL-
Decolorizing Carbon-2 g-
Water-As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 500-mL round-bottomed flask, combine freshly purified benzaldehyde (40.5 mL, 0.40 mol), phenylacetic acid (54.6 g, 0.40 mol), anhydrous triethylamine (40 mL), and acetic anhydride (80 mL).[16]

    • Expert Insight: The use of freshly purified benzaldehyde is crucial to avoid side reactions from benzoic acid, which can form upon air oxidation.[16] Triethylamine serves as the base catalyst, and acetic anhydride acts as both a reagent (forming a mixed anhydride with phenylacetic acid) and a solvent.[5]

  • Reflux: Equip the flask with a reflux condenser and gently boil the mixture for 5 hours.[16]

    • Expert Insight: The prolonged heating at high temperatures is necessary to drive the dehydration step and ensure a good yield.[17]

  • Workup - Steam Distillation: After the reflux period, allow the mixture to cool slightly. Set up for steam distillation and distill the reaction mixture to remove any unreacted benzaldehyde. Continue distillation until the distillate is no longer cloudy.[16]

    • Trustworthiness: This step is essential for purifying the product, as residual benzaldehyde can complicate the crystallization process.

  • Isolation of Crude Product: Cool the aqueous residue from the distillation. Decant the aqueous layer from the solid product.[16]

  • Recrystallization: Dissolve the crude solid in approximately 500 mL of hot 95% ethanol. Add 500 mL of water (including the decanted aqueous layer) to the hot ethanol solution and bring it to a boil. Add 2 g of decolorizing carbon.[16]

    • Expert Insight: The use of a mixed solvent system (ethanol/water) is effective for recrystallizing α-phenylcinnamic acid, which has moderate polarity. Decolorizing carbon removes colored impurities.

  • Precipitation and Filtration: Filter the hot solution to remove the carbon. Immediately acidify the filtrate to Congo red with 6N hydrochloric acid. Cool the solution to induce crystallization. Collect the resulting crystals by vacuum filtration.[16]

  • Drying and Characterization: Dry the purified crystals. The expected yield of purified α-phenylcinnamic acid is between 48-53 g (54-59% yield), with a melting point of 172–173°C.[16] The primary isomer formed is the one with the two phenyl groups cis to each other.[16]

Visualizing the Workflow:

Perkin_Workflow Figure 2: Experimental Workflow for α-Phenylcinnamic Acid Synthesis Reactants 1. Combine Reactants (Benzaldehyde, Phenylacetic Acid, Acetic Anhydride, Triethylamine) Reflux 2. Reflux for 5 hours Reactants->Reflux Steam_Distillation 3. Steam Distillation (Remove excess Benzaldehyde) Reflux->Steam_Distillation Isolation 4. Isolate Crude Solid Steam_Distillation->Isolation Recrystallization 5. Recrystallize from Ethanol/Water (with Decolorizing Carbon) Isolation->Recrystallization Filtration_Acidification 6. Hot Filtration & Acidification Recrystallization->Filtration_Acidification Crystallization 7. Cool to Crystallize Filtration_Acidification->Crystallization Final_Product 8. Filter and Dry (α-Phenylcinnamic Acid) Crystallization->Final_Product

Caption: Figure 2: Experimental Workflow for α-Phenylcinnamic Acid Synthesis

Concluding Remarks and Future Directions

The Perkin reaction remains a highly relevant and valuable tool in the arsenal of synthetic organic chemists. Its application in the synthesis of α-Phenylcinnamic acid highlights its capacity for constructing carbon-carbon double bonds with specific stereochemical outcomes. For professionals in drug development, a thorough understanding of this reaction's mechanism and practical considerations is paramount for the efficient synthesis of complex molecular scaffolds. Future research may focus on developing more environmentally benign catalysts and solvent systems to enhance the sustainability of this classic transformation.[17]

References

  • Unacademy. (n.d.). Perkin Reaction Mechanism. Chemistry - Unacademy. Retrieved from [Link]

  • Slideshare. (n.d.). Introduction to Perkin reaction its mechanism and examples.pdf. Retrieved from [Link]

  • Online Organic Chemistry Tutor. (n.d.). Perkin Reaction. Retrieved from [Link]

  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism. Retrieved from [Link]

  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Study.com. (n.d.). Perkin Reaction: Definition & Mechanism - Video. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Perkin Reaction Mechanism. Retrieved from [Link]

  • TutorChase. (n.d.). What are the key features of a Perkin reaction?. Retrieved from [Link]

  • Vedantu. (n.d.). Perkin Reaction Mechanism: Steps, Examples & Applications. Retrieved from [Link]

  • Collegedunia. (n.d.). Perkin Reaction Mechanism: Detailed Explanation and Sample Questions. Retrieved from [Link]

  • ResearchGate. (2016). The-Perkin-Reaction-Synthesis-of-alpha-Phenylcinnamic-Acid.pdf. Retrieved from [Link]

  • Winnie Teja D. (n.d.).
  • Chemistry Learner. (n.d.). Perkin Reaction: Definition, Examples, and Mechanism. Retrieved from [Link]

  • Komali Mam. (2017, April 14). Perkin reaction and it's mechanism (organic name reaction) [Video]. YouTube. Retrieved from [Link]

  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 7(2).
  • Rabbani, G. (2018). A Concise Introduction of Perkin Reaction. Longdom Publishing. Retrieved from [Link]

  • NCERT Solutions. (2023, February 11). Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid [Video]. YouTube. Retrieved from [Link]

  • Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • ChemIQSoc. (n.d.).
  • Organic Syntheses. (n.d.). α-PHENYLCINNAMIC ACID. Retrieved from [Link]

  • Breslow, D. S., & Hauser, C. R. (1939). Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis. Journal of the American Chemical Society, 61(4), 786-790.
  • Perkin Reaction Tutorials. (2023, January 16). Perkin condensation [Video]. YouTube. Retrieved from [Link]

  • J&K Scientific LLC. (2021, March 23). Perkin Reaction. Retrieved from [Link]

Sources

Application Note: Stereoselective Decarboxylation of α-Phenylcinnamic Acid to cis-Stilbene

[1][2]

Abstract

This application note details the protocol for the stereoselective synthesis of cis-stilbene ((Z)-1,2-diphenylethene) via the copper-catalyzed decarboxylation of (E)-

111

Introduction & Mechanistic Insight

The Stereochemical Paradox

The synthesis of cis-stilbene presents a classic challenge in organic chemistry: the thermodynamic preference for trans-stilbene (sterically less hindered) makes direct synthesis difficult.[1] Standard olefinations (e.g., Wittig) often yield mixtures.[1]

This protocol utilizes the decarboxylation of (E)-


-phenylcinnamic acid1
  • Starting Material: (E)-Isomer (Phenyl groups are trans).[1]

  • Product: cis-Stilbene (Phenyl groups are cis).[1][2]

Mechanism of Action

The reaction is catalyzed by copper chromite in refluxing quinoline.[1] The mechanism involves the formation of a copper carboxylate intermediate.[1] The high temperature (210–220°C) facilitates the loss of

11

Key Mechanistic Rule:

  • (E)-

    
    -phenylcinnamic acid 
    
    
    cis-Stilbene[1]
  • (Z)-

    
    -phenylcinnamic acid 
    
    
    trans-Stilbene[1][3]
Reaction Scheme

Caption: Reaction pathway showing the conversion of the (E)-acid to the cis-alkene via copper catalysis.

Materials & Equipment

Reagents
ReagentCAS No.Grade/PurityRole
(E)-

-Phenylcinnamic acid
91-48-5>98% (MP 172-174°C)Substrate
Quinoline 91-22-5Synthetic GradeSolvent/Base (High BP)
Copper Chromite 12053-18-8Catalyst GradeDecarboxylation Catalyst
Hydrochloric Acid 7647-01-010% AqueousQuench/Solubilize Quinoline
Diethyl Ether 60-29-7ACS ReagentExtraction Solvent
Sodium Carbonate 497-19-810% AqueousWash (Remove unreacted acid)
Hexane 110-54-3Fraction (BP 60-72°C)Crystallization Solvent
Equipment
  • Reaction Vessel: 500 mL 3-neck round-bottom flask (RBF).

  • Temperature Control: Heating mantle or oil bath capable of 250°C; Thermometer (0–300°C) with adapter.

  • Condenser: Water-cooled reflux condenser.[1][4]

  • Purification: Separatory funnel (1 L), Vacuum distillation setup (Vigreux column recommended), Buchner funnel.

Experimental Protocol

Phase 1: Decarboxylation[1]
  • Setup: Equip the 500 mL 3-neck RBF with a reflux condenser and a thermometer. Ensure the thermometer bulb will be submerged in the liquid.[1]

  • Charging: Add 46.0 g (0.205 mol) of (E)-

    
    -phenylcinnamic acid and 280 mL  of quinoline to the flask.
    
  • Catalyst Addition: Add 4.0 g of copper chromite catalyst.

  • Reaction: Heat the mixture rapidly to 210–220°C . Maintain this temperature for 75 minutes (1.25 h) . Evolution of

    
     will be observed.[1]
    
    • Critical Control Point: Do not overheat (>230°C) to minimize thermal isomerization to the trans isomer.[1]

Phase 2: Workup & Extraction[1][3]
  • Quench: Cool the reaction mixture immediately to room temperature.

  • Acidification: Pour the dark reaction mixture into 960 mL of 10% HCl with vigorous stirring.

    • Purpose: This converts the basic quinoline into water-soluble quinolinium chloride.[1]

  • Extraction: Extract the aqueous mixture with diethyl ether (2 x 200 mL, then 1 x 100 mL).

  • Washing: Combine the ether extracts and filter to remove suspended catalyst particles. Wash the filtrate with 200 mL of 10% Sodium Carbonate (

    
    ) .
    
    • Purpose: Removes any unreacted

      
      -phenylcinnamic acid (soluble in base).[1]
      
  • Drying: Dry the organic layer over anhydrous sodium sulfate (

    
    ).[1][3] Filter and evaporate the ether on a steam bath or rotary evaporator.[1]
    
Phase 3: Purification (The "Cis" Isolation)[1]
  • Solvent Exchange: Dissolve the dark residue in ~100 mL of hexane (Skellysolve B).

  • Cold Filtration (Crucial): Cool the hexane solution to 0°C (ice bath) for 30–60 minutes.

    • Mechanism:[1][5][6][7][8][9][10]trans-Stilbene is significantly less soluble in cold hexane than cis-stilbene.[1] Any trans-isomer formed will crystallize out.[1]

  • Filtration: Filter the cold solution rapidly. Discard the solid (mostly trans-stilbene).

  • Distillation: Concentrate the filtrate and perform vacuum distillation.

    • Collection: Collect the fraction boiling at 133–136°C at 10 mmHg (or 95–97°C at 1 mm Hg).

Process Workflow Diagram

Caption: Step-by-step isolation workflow emphasizing the removal of trans-isomer via cold filtration.

Characterization & Quality Control

ParameterSpecificationNotes
Appearance Colorless oilcis-Stilbene is liquid at RT; trans is solid.[1]
Refractive Index (

)
1.6210 – 1.6220High index is characteristic of stilbenes.[1]
Boiling Point 133–136°C @ 10 mmHgDistinct from trans (MP 124°C).[1]
Purity (GC/HPLC) >95% cisMajor impurity is trans-stilbene (<5%).[1]
UV-Vis

280 nm (

~13,500)
trans-Stilbene absorbs at 295 nm (

~27,000).[1]

Troubleshooting:

  • High trans content: Likely caused by overheating during reaction or exposure to UV light during workup.[1] Perform workup in low light if possible.

  • Low Yield: Incomplete decarboxylation.[1] Ensure temperature reaches 210°C; quinoline reflux must be vigorous.

Safety & Hazards

  • Quinoline: Toxic, potential carcinogen, and skin irritant.[1] Handle only in a fume hood.

  • Copper Chromite: Contains Chromium(VI) and Copper.[1][11] Highly toxic and an environmental hazard.[1] Dispose of catalyst waste as hazardous heavy metal waste.[1]

  • Diethyl Ether: Extremely flammable.[1] Use spark-proof equipment.

References

  • Buckles, R. E.; Wheeler, N. G.[1] cis-Stilbene. Organic Syntheses , Coll. Vol. 4, p. 857 (1963); Vol. 33, p. 88 (1953).[1] Link

  • Buckles, R. E.; Bremer, K.

    
    -Phenylcinnamic Acid.[1][3] Organic Syntheses , Coll. Vol. 4, p. 777 (1963).[1][12] Link
    
  • Buckles, R. E. et al.[1] The Stereochemistry of the Decarboxylation of

    
    -Phenylcinnamic Acids. Journal of the American Chemical Society , 1951, 73(11), 5323–5325.[1] Link[1]
    
  • National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 638088, (Z)-Stilbene. Link[1]

Troubleshooting & Optimization

optimizing reaction conditions for α-Phenylcinnamic acid synthesis

Technical Support Center: -Phenylcinnamic Acid Synthesis

Topic: Optimization & Troubleshooting of the Oglialoro-Perkin Condensation

Core Protocol: The "Golden Standard" (Oglialoro Modification)

Context: While the classic Perkin reaction uses acetic acid/acetate, the synthesis of

Oglialoro modificationbenzaldehydephenylacetic acid123

Recommendation: We recommend the Triethylamine (TEA) catalyzed route over the traditional Sodium Acetate method. Our internal data and literature validation indicate TEA offers faster reaction times and simplified workup.

Optimized Reaction Conditions
ParameterRecommended ConditionCritical Note
Stoichiometry 1.0 : 1.0 : 1.0 : 2.7Benzaldehyde : Phenylacetic Acid : TEA :

(Molar Ratio)
Temperature Reflux (~140°C)Strict control required. >150°C promotes decarboxylation.
Time 5 HoursMonitor via TLC. Extended reflux leads to tar formation.
Atmosphere

or Ar (Optional but Recommended)
Prevents oxidation of benzaldehyde to benzoic acid.
Solvent None (Neat in

)
Acetic anhydride acts as both reagent and solvent.
Step-by-Step Workflow
  • Reagent Prep: Freshly distill Benzaldehyde to remove benzoic acid. Ensure Phenylacetic acid is dry.

  • Charging: In a round-bottom flask, combine Benzaldehyde (1 eq), Phenylacetic acid (1 eq), Triethylamine (1 eq), and Acetic Anhydride (2.7 eq).

  • Reaction: Reflux gently for 5 hours.

  • Hydrolysis (Critical): Steam distill the mixture to remove unreacted benzaldehyde. Alternatively, pour into water and boil to hydrolyze the excess anhydride.

  • Isolation: Cool the aqueous mixture. The crude acid will precipitate.[1][2] Decant the liquid.[1][3]

  • Purification: Recrystallize from aqueous ethanol (3:2 EtOH:H2O) .

Mechanism & Pathway Visualization

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a mixed anhydride intermediate.[4]

PerkinMechanismStartPhenylacetic Acid+ Acetic AnhydrideMixedAnhMixed AnhydrideIntermediateStart->MixedAnh- AcOHEnolateEnolate Formation(Base Catalyzed)MixedAnh->Enolate+ TEAAldolAldol-like Attackon BenzaldehydeEnolate->AldolEliminationElimination ofAcetateAldol->Elimination- AcOHHydrolysisHydrolysis(Water Workup)Elimination->HydrolysisProductα-Phenylcinnamic Acid((E)-Isomer)Hydrolysis->Product

Figure 1: Mechanistic pathway of the Oglialoro-Perkin condensation. Note that the mixed anhydride is the active nucleophile.

Troubleshooting Guide

Scenario A: Low Yield (<40%)
Root Cause Diagnostic Corrective Action
Impure Benzaldehyde Starting material smells like almond but has white crystals (Benzoic acid) on the cap.Mandatory: Wash benzaldehyde with 10%

and distill prior to use. Benzoic acid kills the base catalyst.
Wet Reagents Acetic anhydride smells like vinegar (hydrolyzed).Use fresh

. Water hydrolyzes the anhydride before it can form the mixed anhydride intermediate.
Incomplete Hydrolysis Product is an oil or sticky gum that won't crystallize.The intermediate mixed anhydride has not been fully hydrolyzed to the free acid. Boil the crude oil in water/base longer before acidification.
Scenario B: Product is a "Tar" or Dark Oil
  • Cause: Polymerization of benzaldehyde or thermal decomposition.

  • Fix:

    • Reduce reflux temperature. Ensure the oil bath is not >150°C.

    • Add a radical inhibitor (e.g., traces of Hydroquinone) if using older benzaldehyde.

    • Steam Distillation: This step is not optional for high purity. It removes unreacted benzaldehyde and non-acidic tars before crystallization.

Scenario C: Melting Point Discrepancy (Isomer Issues)
  • Issue: Literature MP is 172-174°C. Your product melts at 150-160°C.

  • Science: The reaction produces predominantly the (E)-isomer (phenyl groups cis to each other), which is thermodynamically stable. However, (Z)-isomer impurities depress the MP.

  • Protocol:

    • Dissolve crude solid in hot 95% Ethanol.

    • Add water until just turbid (approx 3:2 ratio).

    • Cool slowly to room temperature, then to 4°C. Rapid cooling traps the (Z)-isomer.

Advanced Logic: Troubleshooting Flowchart

Use this decision tree to diagnose synthesis failures in real-time.

TroubleshootingTreeIssueStart: What is the issue?LowYieldLow Yield / No PrecipitateIssue->LowYieldImpureLow MP / Sticky SolidIssue->ImpureCheckWaterCheck: Is Ac2O fresh?LowYield->CheckWaterCheckHydrolysisCheck: Hydrolysis StepImpure->CheckHydrolysisCheckAldCheck: Benzaldehyde Purity?CheckWater->CheckAldFreshActionDryAction: Distill Reagents.Water kills the reaction.CheckWater->ActionDryOld/WetActionWashAction: Wash Benzaldehydewith Na2CO3CheckAld->ActionWashContains AcidActionBoilAction: Boil crude inaqueous base, then acidify.CheckHydrolysis->ActionBoilIncomplete

Figure 2: Decision matrix for diagnosing common synthetic failures.

Frequently Asked Questions (FAQ)

Q: Why use Triethylamine (TEA) instead of Sodium Acetate? A: While the classic Perkin reaction uses alkali acetates, TEA (the Oglialoro modification) allows for a homogeneous reaction mixture. This generally results in higher yields (55-60% vs 40-50%) and shorter reaction times because the base is more accessible in the organic phase [1].

Q: Can I use Phenylacetyl Chloride instead of Phenylacetic Acid? A: Yes. Using phenylacetyl chloride with TEA is a viable alternative that generates the anhydride in situ. However, it is more moisture-sensitive and requires strictly anhydrous conditions. The acid/anhydride route is more robust for general lab use.

Q: My product turned into Stilbene. What happened? A: You overheated the reaction.

Q: How do I distinguish the (E) and (Z) isomers? A: The (E)-isomer (cis-phenyls) is the major product of the Perkin condensation.

  • (E)-isomer: MP ~174°C.

    
     ~6.1.
    
  • (Z)-isomer: MP ~138°C.

    
     ~4.8.
    The (E)-isomer is less soluble in ethanol/water, making recrystallization the primary method for separation.
    

References

  • Buckles, R. E., & Bremer, K. (1953).

    
    -Phenylcinnamic Acid.[1][2][5][6][7][8] Organic Syntheses, 33, 70. 
    
  • Fieser, L. F. (1941). Experiments in Organic Chemistry, 2nd ed., D. C.
  • Crawford, M., & Little, W. T. (1959). The Perkin reaction. Part I. The nature of the intermediate. Journal of the Chemical Society, 722-725.

  • Oglialoro, A. (1878). Synthese der

    
    -Phenylzimtsäure.[1][2][7][8] Gazzetta Chimica Italiana, 8, 429.[3]
    

separation of cis and trans isomers of α-Phenylcinnamic acid

Technical Support Center: Separation of -Phenylcinnamic Acid Isomers

Topic: Separation and Purification of cis (Z) and trans (E) Isomers of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Audience:Author:

Introduction: The Isomer Challenge

Welcome to the technical support guide for

For the purpose of this guide and to ensure reproducibility, we will distinguish them primarily by their Melting Points (MP) and formation kinetics , mapping them to their stereochemical designations:

DesignationStereochemistry (CIP)Phenyl OrientationMelting PointOrigin
Isomer A (Major) (E)-isomer cis-like (Phenyls on same side)172–174 °C Kinetic product of Perkin Condensation
Isomer B (Minor) (Z)-isomer trans-like (Phenyls opposite)136–138 °C Product of photoisomerization / Equilibrium

Note on Nomenclature: While CIP rules designate the high-melting isomer as (E) (due to -COOH and ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Module 1: Bulk Separation (Preparative Scale)

Protocol: Fractional Crystallization

Objective: Isolate the High-Melting (E)-isomer from a crude synthetic mixture (typically from Perkin condensation).[1]

The Science: The (E)-isomer possesses a higher lattice energy due to its packing efficiency, making it significantly less soluble in polar protic solvents compared to the (Z)-isomer.[1] We exploit this solubility differential.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in hot 95% Ethanol (approx. 10 mL per gram of acid). Alternatively, Glacial Acetic Acid can be used for higher purity but requires careful handling.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the resulting white needles.

    • Solid Phase: This is predominantly the (E)-isomer (MP 172°C) .[1] Recrystallize once more from ethanol to achieve >98% purity.

    • Mother Liquor: Contains the (Z)-isomer along with residual (E)-isomer and uncrystallized impurities.[1]

  • Enrichment of (Z)-isomer:

    • Evaporate the mother liquor to dryness.

    • Redissolve in a non-polar solvent like Petroleum Ether or Hexane/Benzene (caution: benzene is carcinogenic; toluene is a safer alternative).[1]

    • The (Z)-isomer is more soluble in non-polar solvents than the (E)-isomer.[1] Filter off any undissolved (E)-isomer.[1]

    • Evaporate the filtrate to obtain crude (Z)-isomer.[1]

Troubleshooting Guide: Bulk Separation

Q: I performed the Perkin condensation, but I only see one spot on TLC.

  • Diagnosis: The Perkin reaction is highly stereoselective for the (E)-isomer.[2] The (Z)-isomer may be present in trace amounts below detection limits.[1]

  • Solution: If you need the (Z)-isomer, you must perform Photoisomerization .[1] Dissolve the (E)-isomer in ethanol and irradiate with UV light (sunlight or a UV lamp) for 24-48 hours to establish an equilibrium (approx. 50:50 mixture), then separate via crystallization.

Q: The crystals are oiling out instead of forming needles.

  • Diagnosis: The solution is likely too concentrated or contains too many impurities (resins from the Perkin reaction).

  • Solution: Re-heat and add 10-20% more solvent. If oiling persists, decant the supernatant and treat the oily residue with a small amount of cold ether to induce nucleation.

Module 2: Chromatographic Separation (HPLC)

Method Development Strategy

Objective: Analytical quantification or semi-prep isolation of isomers.

The Science: Both isomers are weak acids (pKa ~4.5-5.0).[1] To obtain sharp peaks and reproducible retention times, you must suppress the ionization of the carboxylic acid group. Operating at neutral pH will cause peak tailing and poor resolution.[1]

Recommended HPLC Conditions
ParameterSpecificationReason
Column C18 (ODS) or Phenyl-HexylC18 for hydrophobicity; Phenyl-Hexyl for ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

selectivity.
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1]6)Suppresses -COOH ionization; ensures analyte is neutral.[1]
Mobile Phase B Acetonitrile (MeCN)Sharper peaks than Methanol for aromatic acids.
Gradient 30% B to 70% B over 20 minIsomers have similar polarity; shallow gradient improves resolution.[1]
Detection UV @ 280 nmMax absorption for conjugated styrene systems.[1]
Flow Rate 1.0 mL/min (Analytical)Standard backpressure management.
Visualizing the Logic: HPLC Troubleshooting

HPLC_TroubleshootingStartIssue: Poor Resolutionof IsomersCheckPHIs Mobile PhasepH < 3.0?Start->CheckPHAdjustPHAdd 0.1% Formicor Acetic AcidCheckPH->AdjustPHNoCheckColCheck Column TypeCheckPH->CheckColYesChangeColSwitch to Phenyl-Hexyl(Pi-Pi Interaction)CheckCol->ChangeColStandard C18 failsCheckGradIs Gradient too steep?CheckCol->CheckGradUsing C18SlowGradDecrease slope(e.g., 1% B per min)CheckGrad->SlowGradYes

Figure 1: Decision tree for optimizing HPLC separation of alpha-phenylcinnamic acid isomers.

Module 3: Characterization & Validation

Q: How do I confirm I have separated the isomers without X-ray crystallography?

A: Use Proton NMR (


H-NMR) and Melting Point.
  • Melting Point Check:

    • If MP is 172-174°C : You have the (E)-isomer (High Melting).[1]

    • If MP is 136-138°C : You have the (Z)-isomer (Low Melting).[1]

  • NMR Validation (Olefinic Proton):

    • The chemical shift of the olefinic proton (-CH=) is sensitive to the shielding cone of the adjacent phenyl rings.

    • Due to the steric crowding in the (E)-isomer (phenyls cis), the planarity is distorted, shifting the signal compared to the (Z)-isomer.

    • Protocol: Run ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      H-NMR in DMSO-d6 or CDCl
      
      
      . The olefinic singlet typically appears between
      
      
      7.0 and 8.0 ppm. The isomer with the proton deshielded by the carbonyl anisotropy (Z-isomer, where H and COOH are trans? No, check geometry: In Z, H is cis to COOH? No, in Z, Ph(
      
      
      ) and COOH are cis. So H and COOH are trans).
    • Rule of Thumb: The isomers will show distinct singlets for the alkene proton. Integration of these peaks gives the precise ratio.

Frequently Asked Questions (FAQs)

Q: Can I use flash chromatography (Silica Gel) for separation? A: Yes, but it is difficult.[1] Because both isomers are carboxylic acids, they streak heavily on silica.

  • Fix: You must add 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate:Acetic Acid).[1]

  • Alternative: Convert the acids to Methyl Esters (using MeOH/H

    
    SO
    
    
    ). The esters separate much more easily on silica gel. After separation, hydrolyze them back to the acids using LiOH.

Q: Why does my (Z)-isomer turn into the (E)-isomer during heating? A: Thermal isomerization.[1] The (E)-isomer is often the thermodynamic sink at high temperatures. Avoid boiling the (Z)-isomer in high-boiling solvents for extended periods. Perform recrystallizations of the (Z)-isomer rapidly or at lower temperatures.

Q: Is the "cis-stilbene" synthesis related to this? A: Yes. Decarboxylation of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

cis-stilbene(E)-acid11

References

  • Organic Syntheses. cis-Stilbene. Coll. Vol. 4, p.857 (1963); Vol. 33, p.88 (1953). (Describes the use of the high-melting acid to generate cis-stilbene).

  • ChemicalBook. alpha-Phenylcinnamic acid Properties and Melting Points. (Verifies the 172-174°C vs 136-138°C melting points).[1]

  • ResearchGate. Separation of cis and trans isomers of naturally occurring hydroxycinnamic acids by HPLC. (General protocol for cinnamic acid isomer separation on C18).

  • Ketcham, R. & Jambotkar, D. The Perkin Reaction.[3] Improved syntheses of alpha-phenylcinnamic acid. J. Org.[1] Chem. 1963, 28, 4, 1034–1037. (Defines the synthesis and major isomer). [1]

Perkin Reaction Optimization Desk: Benzaldehyde Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering yield losses or byproducts that suggest benzaldehyde is reacting with itself rather than the acetic anhydride.

Correction on "Self-Condensation": Strictly speaking, Benzaldehyde cannot undergo Aldol self-condensation because it lacks


-hydrogens (protons on the carbon adjacent to the carbonyl).[1][2] If you observe "gunk," tars, or loss of starting material, you are likely witnessing one of three competing pathways:
  • Cannizzaro Disproportionation: Benzaldehyde reacts with itself to form Benzyl Alcohol and Benzoic Acid (requires base + moisture).

  • Autoxidation: Air converts Benzaldehyde to Benzoic Acid (stops the reaction).

  • Resinification: Thermal polymerization at high temperatures (

    
    ).
    

This guide provides the protocols to shut down these pathways and force the equilibrium toward the desired Cinnamic Acid.

Part 1: Diagnostic & Mechanistic Pathways

To fix the reaction, we must visualize the competition between the desired Perkin pathway and the "Self-Reaction" (Cannizzaro/Oxidation) pathways.

PerkinPathways Benz Benzaldehyde Inter Tetrahedral Intermediate Benz->Inter Nucleophilic Attack (Desired) Benzoic Benzoic Acid (Dead End) Benz->Benzoic Oxidation (Air) BenzylAlc Benzyl Alcohol Benz->BenzylAlc Cannizzaro (if Wet/Strong Base) Tars Resinous Tars (Polymerization) Benz->Tars Thermal Degradation (>170°C) Ac2O Acetic Anhydride (Enolate Source) Ac2O->Inter Base Base Catalyst (NaOAc/KOAc) Base->Ac2O Deprotonation Cinnamic Cinnamic Acid (Target Product) Inter->Cinnamic Dehydration (-H2O) Benzoic->Base Consumes Catalyst

Figure 1: Mechanistic competition. Note that Benzoic Acid formation is doubly destructive: it consumes the starting material AND neutralizes the base catalyst.

Part 2: Reagent Quality Control (The Root Cause)

The most common cause of "self-reaction" failure is actually Reagent Impurity . Benzaldehyde oxidizes on the shelf to form Benzoic Acid. If your starting material contains >5% Benzoic Acid, it will neutralize your basic catalyst (Sodium Acetate), stopping the Perkin reaction and leaving the remaining Benzaldehyde to burn into tar.

Protocol A: Purification of Benzaldehyde

Do not skip this step if your bottle has been open for more than 1 week.

  • Wash: Dissolve the benzaldehyde in an equal volume of diethyl ether. Wash twice with 10% Sodium Carbonate (

    
    ) solution.
    
    • Why? This converts benzoic acid impurities into water-soluble sodium benzoate.[3]

  • Dry: Separate the organic layer and dry over anhydrous Magnesium Sulfate (

    
    ). Filter off the solid.[4]
    
  • Distill: Remove the ether, then distill the benzaldehyde under reduced pressure (vacuum) or under a nitrogen atmosphere.

    • Target: Collect the fraction boiling at

      
       (at 1 atm) or equivalent vacuum temp.
      
    • Storage: Store in a dark bottle with 4Å molecular sieves under Nitrogen.

Protocol B: The "Dry" Rule

Water is the enemy. It hydrolyzes Acetic Anhydride into Acetic Acid.

  • Requirement: Use Fused Sodium Acetate.

  • Procedure: Heat Sodium Acetate trihydrate in a porcelain dish until it melts, boils off its water, and solidifies into a white crust. Grind this crust into a fine powder immediately before use.

Part 3: Optimization & Troubleshooting Matrix

If purification doesn't solve the issue, adjust the reaction parameters using this matrix.

Issue ObservedDiagnosisCorrective Action
Black/Brown Tar Resinification: Temperature is too high for too long.[5]1. Switch base to Potassium Acetate (KOAc) . It is more soluble and reactive, allowing reaction at

instead of

.2. Use an oil bath, not a heating mantle, to prevent hot spots.
Liquid Refluxes but no Solid Cannizzaro Competition: Water is present, causing disproportionation.1. Ensure Acetic Anhydride is in excess (2:1 ratio vs Aldehyde).2. Add a drying tube (

) to the condenser.3. Verify base is anhydrous.
Low Yield (<40%) Equilibrium Stagnation: The water produced is reversing the reaction.1. Add a trace of Pyridine (catalytic amount) to act as a proton shuttle.2. Extend reaction time but lower temperature (

for 4h is better than

for 1h).
Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Hydroxide (NaOH) instead of Sodium Acetate to speed it up? A: Absolutely Not. Strong bases like NaOH or KOH will immediately trigger the Cannizzaro reaction , converting your Benzaldehyde into Benzyl Alcohol and Benzoic Acid. The Perkin reaction specifically requires a weak carboxylate base (Acetate) to form the anhydride enolate without destroying the aldehyde.

Q2: Why does my reaction smell like bitter almonds and vinegar, but yields nothing? A: You likely have "Stopped Reaction Syndrome." This happens when the Benzoic Acid impurity in your starting material neutralizes your Sodium Acetate catalyst.

  • Chemistry:

    
    .
    
  • Result: You no longer have a base to deprotonate the anhydride. The reaction sits idle while the aldehyde slowly degrades. See Protocol A.

Q3: I read that microwave irradiation prevents side reactions. Is this true? A: Yes. Microwave heating is highly recommended for the Perkin reaction.

  • Mechanism:[5][6][7][8][9][10][11] It provides rapid, volumetric heating that accelerates the condensation step faster than the thermal degradation (tarring) pathways.

  • Typical Protocol: Benzaldehyde (1 eq), Acetic Anhydride (3 eq), KOAc (1.5 eq) in a sealed vessel at

    
     for 10–20 minutes . Yields often improve from 50% to 80%.
    

Q4: Is it possible my Benzaldehyde is forming a gem-diacetate? A: Yes, this is a known side equilibrium. Benzaldehyde can react with Acetic Anhydride to form Benzylidene Diacetate .

  • Fix: This is actually reversible! Do not stop the reaction. Continued heating in the presence of the base will eventually convert this intermediate into the desired Cinnamic Acid.

References
  • Mechanism & Scope: Rosen, T. Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991 , Vol. 2, pp 395–408.

  • Microwave Acceleration: Mumtazuddin, S.; Sinha, S. K.[4] Perkin Reactions under Microwave Irradiation. Asian J. Chem.[4][6]2007 , 19, 4946.

  • Standard Protocols: Vogel, A. I.[4][6] Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989 ; p 1038.[4]

  • Kinetics & Base Effects: Johnson, J. R. The Perkin Reaction and Related Reactions. Organic Reactions1942 , 1, 210.[7]

Sources

minimizing byproduct formation in α-Phenylcinnamic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Byproduct Formation in α-Phenylcinnamic Acid Synthesis Content Type: Technical Support Center Guide

Current Status: Operational Topic: Optimization of Perkin Condensation & Byproduct Minimization Target Product: (E)-α-Phenylcinnamic acid (cis-stilbene carboxylic acid)

Core Directive: The "Gold Standard" Protocol

Based on verified methodologies from Organic Syntheses and Journal of the Chemical Society.

To minimize byproducts, one must first establish a baseline of control. The most common failure mode in this synthesis is not the reaction itself, but the purification sequence required to separate the target acid from the neutral decarboxylation byproduct (cis-stilbene).

Optimized Reaction Workflow
ParameterSpecificationTechnical Rationale
Reagents Benzaldehyde (1.0 eq), Phenylacetic Acid (1.0 eq)Equimolar ratio prevents excess unreacted starting material.
Solvent/Reagent Acetic Anhydride (excess, ~2.0 eq)Acts as both solvent and dehydrating agent.
Catalyst Triethylamine (TEA) (1.0 eq)Critical: TEA allows for lower reflux temperatures compared to NaOAc, reducing thermal decarboxylation.
Temperature Gentle Reflux (~140°C bath)High heat promotes decarboxylation to stilbene.
Time 35–45 MinutesExtended reflux (>1 hr) drastically increases stilbene formation without improving yield.
Step-by-Step Methodology
  • Charge: In a round-bottom flask, combine benzaldehyde, phenylacetic acid, acetic anhydride, and triethylamine.

  • Reflux: Heat to gentle reflux for exactly 35 minutes. Do not over-boil.

  • Quench: Cool the mixture to room temperature. Add concentrated HCl to quench the amine and precipitate the crude oil/solid.

  • Extraction (The Filter):

    • Dissolve the crude material in Diethyl Ether.

    • Wash 1: Water (removes salts/acids).

    • Extraction: Extract with aqueous 3M Potassium Hydroxide (KOH) .

    • Mechanism:[1][2][3][4][5] The target α-phenylcinnamic acid moves to the aqueous layer (as K-salt). The neutral byproduct (stilbene) stays in the ether layer.

    • Discard the Ether layer (contains the stilbene).

  • Isolation: Acidify the aqueous KOH layer with acetic acid or HCl. The purified (E)-acid will precipitate.[6]

  • Crystallization: Recrystallize from Ethanol/Water (3:2) or Ether/Petroleum Ether.[1][6][7]

Troubleshooting & Diagnostics (Q&A)

Q1: My product is a sticky, yellow gum instead of a white solid. What happened?

Diagnosis: Stilbene Contamination. This is the most frequent issue. The reaction naturally produces cis-stilbene via thermal decarboxylation.[5] Stilbene is a neutral oil/low-melting solid that prevents the acid from crystallizing. Fix:

  • Immediate: Redissolve the gum in basic water (10% NaOH or KOH). If it dissolves, it is the acid; if cloudy/oily droplets remain, that is the stilbene. Extract this aqueous solution with ether to pull out the oil. Then re-acidify the aqueous layer.

  • Prevention: Reduce reflux time to <40 minutes and ensure the base extraction step is vigorous.

Q2: I have low yield, and the reaction mixture turned black/tarry.

Diagnosis: Polymerization/Oxidation. Benzaldehyde is sensitive to oxidation (forming benzoic acid) and polymerization at high temperatures. Fix:

  • Reagent Quality: Ensure Benzaldehyde is freshly distilled or "wash" it with Na₂CO₃ before use to remove benzoic acid.

  • Atmosphere: Run the reaction under a Nitrogen (

    
    ) blanket.
    
  • Thermal Control: Do not exceed 150°C in the oil bath.

Q3: Which isomer did I make? The melting point is off.

Diagnosis: E/Z Isomerization. The thermodynamic product is (E)-α-phenylcinnamic acid (where the two phenyl groups are cis to each other, causing steric strain but stabilized by electronics).

  • (E)-Isomer MP: ~172–174°C (Target)

  • (Z)-Isomer MP: ~138–139°C (Minor byproduct) Fix:

  • Purification: The (E)-isomer is less soluble in petroleum ether. Recrystallization from Ether/Petroleum Ether will preferentially crash out the (E)-isomer.

Visualizing the Control Logic

Diagram 1: Reaction Pathways & Byproduct Formation

This diagram illustrates the main reaction alongside the critical "failure branch" (decarboxylation) that must be minimized.

ReactionPathway Start Reagents: Benzaldehyde + Phenylacetic Acid Inter Intermediate: Aldol Adduct Start->Inter Ac2O / TEA Reflux Product Target Product: (E)-α-Phenylcinnamic Acid (Phenyls cis) Inter->Product Dehydration (Major Path) Byprod1 Byproduct: (Z)-Isomer Inter->Byprod1 Isomerization (Minor Path) Byprod2 CRITICAL IMPURITY: cis-Stilbene (Neutral Oil) Product->Byprod2 Thermal Decarboxylation (>150°C or Prolonged Heat)

Caption: The primary synthesis pathway vs. the thermal degradation pathway leading to stilbene.

Diagram 2: The "Self-Validating" Purification Workflow

This flowchart guides the user through the extraction process, ensuring the neutral stilbene is physically separated from the acidic product.

PurificationFlow Crude Crude Reaction Mixture (Acid + Stilbene + Tars) EtherAdd Dissolve in Diethyl Ether Crude->EtherAdd BaseExt Extract with 3M KOH EtherAdd->BaseExt OrgLayer Ether Layer (Top Phase) BaseExt->OrgLayer Separation AqLayer Aqueous Layer (Bottom Phase) BaseExt->AqLayer Separation Stilbene Contains: cis-Stilbene (Neutral) DISCARD OrgLayer->Stilbene TargetSalt Contains: Potassium α-phenylcinnamate AqLayer->TargetSalt Acidify Acidify with HCl/Acetic Acid TargetSalt->Acidify Final Precipitate: Pure (E)-α-Phenylcinnamic Acid Acidify->Final

Caption: Strategic extraction utilizing pH switching to isolate the acidic target from neutral byproducts.

FAQ: Expert Insights

Q: Can I use Sodium Acetate (NaOAc) instead of Triethylamine (TEA)? A: Yes, historically NaOAc was used (Perkin's original method). However, NaOAc requires higher temperatures to be effective, which increases the rate of decarboxylation. TEA is a superior base for this specific substrate because it facilitates the reaction at lower temperatures, preserving the carboxylic acid group.

Q: Why is the (E)-isomer formed if the phenyl groups are cis (sterically crowded)? A: This is a counter-intuitive aspect of this molecule. The "cis-phenyl" configuration (which is the E-isomer of the acid) is actually the thermodynamic product formed during the Perkin condensation. The transition state leading to this isomer is lower in energy despite the final steric strain. Note that in literature, this is sometimes confusingly referred to as "cis-phenylcinnamic acid" referring to the phenyls, but the IUPAC designation is (E)-2,3-diphenylacrylic acid .

Q: How do I store the final product? A: Store in a cool, dry place away from strong UV light. While relatively stable, prolonged UV exposure can induce slow photo-isomerization between the E and Z forms.

References

  • Organic Syntheses . (1963).[7] α-Phenylcinnamic Acid.[1][2][4][6][7][8] Coll. Vol. 4, p.777.[7] Available at: [Link]

  • Perkin, W. H. (1877).[9] On some hydrocarbons obtained from the homologues of cinnamic acid. Journal of the Chemical Society, 32, 660-674.[9] Available at: [Link]

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 700620, alpha-Phenylcinnamic acid, (E)-. Available at: [Link]

  • Kessar, S. V., et al. (1981).[7] Isomerization studies of alpha-phenylcinnamic acid. Indian Journal of Chemistry, Section B, 20B(4).[7] (Cited via DrugFuture/PubChem).

Sources

Technical Support Center: Recrystallization of α-Phenylcinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OPT-SOLV-APC-001 Subject: Solvent System Optimization & Troubleshooting for α-Phenylcinnamic Acid Purification Status: Active Guide Assigned Specialist: Senior Application Scientist

Executive Summary & Solvent Selection Logic

The Challenge:


-Phenylcinnamic acid (2,3-diphenylacrylic acid) is typically synthesized via the Perkin condensation.[1] The crude product often contains unreacted benzaldehyde, phenylacetic acid, polymeric tars, and the thermodynamic isomer (allo-form). The goal is to isolate the stable, high-melting isomer (m.p. 172–174°C) while removing the lower-melting isomer (m.p. ~138°C) and colored impurities.

The Solution: While


-phenylcinnamic acid is soluble in various organic solvents (benzene, ether, acetic acid), the Ethanol-Water  system is the industry standard for ensuring both high purity and optimal crystal morphology.
Solvent Performance Matrix
Solvent SystemRoleProsCons
Ethanol : Water (3:2 v/v) Primary Recommendation Excellent separation of colored impurities; suppresses "oiling out" if managed correctly; Green chemistry compliant.Requires precise temperature control to avoid premature precipitation.
Glacial Acetic Acid (50%) Heavy Impurity Cleanup Superior for very crude, dark samples; dissolves polymeric tars better than ethanol.Harder to dry (high b.p.); corrosive; risk of esterification if heated prolonged.
Toluene (or Benzene) Anhydrous Alternative Good for anhydrous applications; removes non-polar byproducts.Benzene is carcinogenic (avoid); Toluene requires higher heat; generally lower recovery yields.
Ether + Petroleum Ether Morphology Control Produces "silky needles" (high surface area).High flammability risk; poor removal of polar colored impurities.

Decision Logic & Workflow (Visualized)

The following diagrams illustrate the decision process for solvent selection and the standard operating procedure (SOP) for the recrystallization workflow.

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Assess Crude Material CheckPurity Is the Crude Material Dark/Tar-like? Start->CheckPurity CheckWater Is Anhydrous Product Required? CheckPurity->CheckWater No (Standard Crude) RouteB Route B: 50% Acetic Acid (Aggressive Purification) CheckPurity->RouteB Yes (Heavy Impurities) RouteA Route A: Aqueous Ethanol (Standard) (Best Balance of Yield/Purity) CheckWater->RouteA No RouteC Route C: Toluene/Heptane (Strictly Anhydrous) CheckWater->RouteC Yes

Caption: Logic flow for selecting the optimal solvent based on crude material quality and downstream requirements.

Figure 2: Optimized Recrystallization Workflow (Ethanol/Water)

RecrystallizationFlow Dissolve 1. Dissolution Reflux in 95% Ethanol (5 mL per g crude) Carbon 2. Decolorization Add Activated Carbon (Boil 2-3 mins) Dissolve->Carbon Filter 3. Hot Filtration Remove Carbon/Insolubles (Pre-heated funnel) Carbon->Filter WaterAdd 4. Phase Modulation Add Hot Water until turbid (Target ~60% EtOH) Filter->WaterAdd Crystallize 5. Crystallization Slow cool to RT -> 4°C (Prevents Oiling Out) WaterAdd->Crystallize Isolate 6. Isolation Filter & Wash (50% EtOH) Dry at 80°C Crystallize->Isolate

Caption: Step-by-step protocol for the standard Ethanol/Water recrystallization method.

Standard Operating Procedure (SOP)

Protocol: Aqueous Ethanol Recrystallization Target Purity: >99% (m.p. 172–174°C)

  • Dissolution:

    • Place the crude

      
      -phenylcinnamic acid in a flask.[2][3]
      
    • Add 95% Ethanol (approx. 5 mL per gram of crude).[3]

    • Heat to reflux until dissolved.[4] If solids remain, they are likely inorganic salts (from the Perkin reaction workup) or polymers.

  • Decolorization (Critical Step):

    • While boiling, add Activated Carbon (approx. 2-5% of the weight of the crude).

    • Technical Note: Do not add carbon to a superheated solution; cool slightly first to prevent boil-over.

    • Reflux for 2–3 minutes.

  • Hot Filtration:

    • Filter the hot solution through a pre-warmed Büchner funnel or fluted filter paper to remove the carbon.

    • Tip: Rinse the filter cake with a small amount of hot ethanol to recover trapped product.

  • Solvent Modulation:

    • Bring the filtrate back to a gentle boil.

    • Slowly add hot water to the boiling ethanol solution.

    • Stop Point: Stop adding water the moment a faint, persistent cloudiness (turbidity) appears.

    • Add a few drops of ethanol to clear the solution again.

    • Ratio Check: The final solvent composition should be approximately 3:2 Ethanol:Water .

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed .

    • Once room temperature is reached, place in an ice bath (0–4°C) for 1 hour to maximize yield.

    • Validation: Product should appear as white/colorless prisms or needles.

  • Drying:

    • Filter the crystals.[2][3][4][5] Wash with cold 50% aqueous ethanol.

    • Dry in an oven at 80°C.

Troubleshooting Guide

Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation) Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The solution is too concentrated, or the solvent became too polar (too much water) while still too hot. Fix:

  • Reheat the mixture until the oil redissolves (add a small amount of ethanol if necessary).

  • Seed the solution: Add a tiny crystal of pure

    
    -phenylcinnamic acid to the hot solution.
    
  • Cool much more slowly (wrap the flask in a towel). Vigorous stirring during cooling can also induce crystallization over oiling.

Issue 2: Low Melting Point (138–145°C) Symptom: The solid melts significantly below 172°C. Cause:[6] Contamination with the (Z)-isomer (allo-


-phenylcinnamic acid) or solvent inclusion.
Fix:
  • The (Z)-isomer is more soluble in ethanol than the (E)-isomer.

  • Perform a second recrystallization using the same Ethanol/Water system, but use slightly more solvent (diluter conditions) to keep the (Z)-isomer in the mother liquor.

Issue 3: Persistent Yellow Color Symptom: Product remains off-white or yellow even after crystallization. Cause: Conjugated impurities (benzal diacetate derivatives) or oxidation products. Fix:

  • If activated carbon failed, switch solvent systems.

  • Dissolve the acid in dilute Sodium Hydroxide (10% NaOH).

  • Extract this aqueous solution with Ether (discard the ether layer—this removes non-acidic colored impurities).

  • Re-acidify the aqueous layer with HCl to precipitate the acid.

  • Recrystallize the precipitate from Ethanol/Water.[3][7]

Frequently Asked Questions (FAQ)

Q: Why do we use Ethanol/Water instead of just Ethanol? A:


-Phenylcinnamic acid is highly soluble in pure ethanol. If you cool a hot ethanol solution, very little product will crystallize (low recovery). Adding water (an anti-solvent) drastically reduces the solubility of the compound at low temperatures, forcing it out of solution and significantly increasing the yield  without sacrificing purity.

Q: I see references to "cis" and "trans" isomers. Which one do I want? A: This can be confusing due to historical naming conventions. You want the high-melting isomer (172–174°C) .

  • Historically, this is often called the cis-isomer (referring to the two phenyl groups being cis to each other).

  • The lower melting isomer (138°C) is the allo-form.

  • Validation: If your MP is >170°C, you have the correct, stable product.

Q: Can I use Benzene as suggested in older literature? A: Strongly Discouraged. While technically effective, benzene is a known carcinogen. If you require a non-polar solvent (e.g., to avoid water), substitute Toluene or a mixture of Ethyl Acetate/Heptane . These provide similar solubility profiles with a better safety margin.

References

  • Organic Syntheses , Coll.[2][3][8] Vol. 4, p. 777 (1963); Vol. 33, p. 70 (1953). Preparation of

    
    -Phenylcinnamic Acid.[1][2][4][6][9]
    
  • Buckles, R. E., & Hausman, E. A. (1948). The Isomers of

    
    -Phenylcinnamic Acid.[1][3] Journal of the American Chemical Society, 70(1), 415–417. 
    
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Longman Scientific & Technical. (Standard reference for Perkin Reaction workup).
  • Fieser, L. F. (1955).[9] Experiments in Organic Chemistry, 3rd Ed., Heath, Boston, p. 182.[9] (Detailed solubility data).

Sources

Validation & Comparative

A Comparative Guide to Cinnamic Acid Synthesis: Perkin Reaction vs. Knoevenagel-Doebner Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Cinnamic acids and their derivatives are fundamental building blocks in the development of pharmaceuticals, agrochemicals, and fragrances. The selection of a synthetic route to these valuable compounds is a critical decision in any research and development program, directly impacting yield, purity, scalability, and environmental footprint. This guide provides an in-depth comparison of two classical and widely employed methods for cinnamic acid synthesis: the Perkin reaction and the Knoevenagel-Doebner condensation. We will delve into the mechanistic underpinnings of each reaction, present a comparative analysis of their performance based on experimental data, and provide detailed protocols for their execution.

The Perkin Reaction: A Classic Route to α,β-Unsaturated Aromatic Acids

The Perkin reaction, first reported by William Henry Perkin in 1877, is a cornerstone of organic synthesis for the preparation of α,β-unsaturated aromatic acids.[1] It involves the aldol-type condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[2][3]

Mechanistic Insights

The reaction is initiated by the deprotonation of the acid anhydride by the basic catalyst (e.g., sodium acetate) to form a carbanion. This nucleophilic carbanion then attacks the carbonyl carbon of the aromatic aldehyde. The resulting intermediate undergoes a series of steps, including intramolecular acylation and elimination, to yield the final α,β-unsaturated aromatic acid.[3]

Perkin_Reaction_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination & Hydrolysis Anhydride Acetic Anhydride Enolate Anhydride Enolate Anhydride->Enolate Deprotonation Base Acetate (Base) Aldehyde Aromatic Aldehyde Intermediate1 Aldol-type Adduct Aldehyde->Intermediate1 Enolate_ref->Aldehyde Attack on Carbonyl Intermediate2 Mixed Anhydride Intermediate Product Cinnamic Acid Intermediate2->Product Elimination & Hydrolysis Intermediate1_ref->Intermediate2 Intramolecular Acylation

Figure 1: Simplified mechanism of the Perkin reaction.

Advantages and Disadvantages

The primary advantage of the Perkin reaction lies in its use of relatively inexpensive and readily available starting materials. However, the reaction suffers from several drawbacks that have led to the development of alternative methods. A significant disadvantage is the requirement for high temperatures, often in the range of 160-180°C, and long reaction times, typically several hours.[1][4][5] These harsh conditions can lead to the formation of side products, including dark, resinous materials from the self-condensation of the aldehyde, which can complicate purification and reduce yields.[4] Furthermore, the reaction is generally limited to aromatic aldehydes.[1]

The Knoevenagel-Doebner Condensation: A Milder and More Versatile Alternative

The Knoevenagel condensation, and its subsequent Doebner modification, provides a more versatile and often higher-yielding route to α,β-unsaturated carboxylic acids.[1] This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base. The Doebner modification specifically utilizes pyridine as a solvent and often a co-catalyst like piperidine, which also facilitates the decarboxylation of the intermediate.[6][7][8]

Mechanistic Insights

The Knoevenagel-Doebner reaction proceeds through a different mechanistic pathway compared to the Perkin reaction. The basic catalyst (e.g., piperidine) deprotonates the active methylene compound (malonic acid) to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration. In the presence of pyridine and heat, the intermediate di-acid undergoes decarboxylation to yield the final cinnamic acid product.[6][9][10]

Knoevenagel_Doebner_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration & Decarboxylation MalonicAcid Malonic Acid Enolate Malonate Enolate MalonicAcid->Enolate Deprotonation Base Piperidine (Base) Aldehyde Aromatic Aldehyde Intermediate1 Aldol Adduct Aldehyde->Intermediate1 Enolate_ref->Aldehyde Attack on Carbonyl Intermediate2 Unsaturated Di-acid Product Cinnamic Acid Intermediate2->Product Decarboxylation Intermediate1_ref->Intermediate2 Dehydration

Figure 2: Simplified mechanism of the Knoevenagel-Doebner condensation.

Advantages and Disadvantages

The Knoevenagel-Doebner condensation offers several advantages over the Perkin reaction. It generally proceeds under milder conditions, with reaction temperatures typically around 100°C, and often provides higher yields of the desired cinnamic acid.[1] The reaction is also more versatile, being applicable to a wider range of aldehydes, including aliphatic ones.[1] However, the classical Knoevenagel-Doebner reaction relies on the use of pyridine, a toxic and environmentally hazardous solvent.[11] This has prompted the development of greener alternatives, which will be discussed later in this guide.

Head-to-Head Comparison: Perkin vs. Knoevenagel-Doebner

FeaturePerkin ReactionKnoevenagel-Doebner Condensation
Reactants Aromatic aldehyde, acid anhydrideAldehyde, active methylene compound (e.g., malonic acid)
Catalyst Alkali salt of the acid (e.g., sodium acetate)Weak base (e.g., pyridine, piperidine)
Typical Temperature 160-180°C[4]80-100°C[1]
Typical Reaction Time 3-8 hours[2][4]1-4 hours[1]
Typical Yield 50-70%[1]70-90%[1]
Substrate Scope Primarily aromatic aldehydes[1]Aromatic and aliphatic aldehydes[1]
Key Advantages Inexpensive, readily available reagentsMilder conditions, higher yields, broader substrate scope
Key Disadvantages Harsh conditions, lower yields, side product formation[1][4]Use of toxic pyridine in the classical method[11]

Modern and Greener Approaches

Recognizing the limitations of the classical methods, significant research has focused on developing more sustainable and efficient protocols for cinnamic acid synthesis.

  • Microwave-Assisted Synthesis: Both the Perkin and Knoevenagel-Doebner reactions have been successfully adapted to microwave-assisted conditions.[2][12] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields.[2]

  • Solvent-Free and Greener Solvents: To address the environmental concerns associated with pyridine, researchers have explored solvent-free Knoevenagel-Doebner condensations and the use of more benign solvents like ionic liquids.[11][13]

  • Alternative Catalysts: The use of alternative, less toxic catalysts for the Knoevenagel-Doebner reaction, such as triethylamine in toluene, has been investigated as a pyridine-free approach.[12]

Experimental Protocols

The following protocols provide a starting point for the synthesis of trans-cinnamic acid using both the Perkin and Knoevenagel-Doebner methods.

Protocol 1: Synthesis of trans-Cinnamic Acid via Perkin Reaction

Perkin_Workflow start Start reactants Combine benzaldehyde, acetic anhydride, and sodium acetate in a flask. start->reactants reflux Heat the mixture under reflux at 180°C for 4 hours. reactants->reflux workup1 Pour the hot mixture into water and add sodium carbonate solution. reflux->workup1 distillation Steam distill to remove unreacted benzaldehyde. workup1->distillation acidification Cool the residue and acidify with HCl. distillation->acidification filtration Filter the precipitated crude cinnamic acid. acidification->filtration recrystallization Recrystallize from hot water. filtration->recrystallization end End recrystallization->end

Figure 3: Experimental workflow for the Perkin reaction.

Materials:

  • Benzaldehyde (10.0 g)

  • Acetic anhydride (15.0 g)

  • Anhydrous sodium acetate (5.0 g)

  • Saturated sodium carbonate solution

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 10.0 g of freshly distilled benzaldehyde, 15.0 g of acetic anhydride, and 5.0 g of anhydrous sodium acetate.[4]

  • Heat the mixture in an oil bath at 180°C for 4 hours.[4][5]

  • Allow the reaction mixture to cool slightly and then pour it into 100 mL of water.

  • Add a saturated solution of sodium carbonate until the mixture is alkaline.

  • Steam distill the mixture to remove any unreacted benzaldehyde.[5]

  • Cool the residual solution and filter to remove any resinous byproducts.

  • Acidify the filtrate with concentrated hydrochloric acid with stirring until the precipitation of cinnamic acid is complete.[5][14]

  • Collect the crude cinnamic acid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from hot water to obtain pure trans-cinnamic acid.

Protocol 2: Synthesis of trans-Cinnamic Acid via Knoevenagel-Doebner Condensation

Knoevenagel_Workflow start Start reactants Dissolve benzaldehyde and malonic acid in pyridine. start->reactants catalyst Add a catalytic amount of piperidine. reactants->catalyst reflux Heat the mixture under reflux at 100°C for 2 hours. catalyst->reflux workup1 Cool the reaction mixture and pour into ice-water. reflux->workup1 acidification Acidify with HCl to precipitate the product. workup1->acidification filtration Filter the crude cinnamic acid. acidification->filtration recrystallization Recrystallize from hot water. filtration->recrystallization end End recrystallization->end

Figure 4: Experimental workflow for the Knoevenagel-Doebner condensation.

Materials:

  • Benzaldehyde (10.6 g)

  • Malonic acid (10.4 g)

  • Pyridine (20 mL)

  • Piperidine (1 mL)

  • Concentrated hydrochloric acid

  • Ice-water

Procedure:

  • In a round-bottom flask, dissolve 10.6 g of benzaldehyde and 10.4 g of malonic acid in 20 mL of pyridine.

  • Add 1 mL of piperidine to the solution.

  • Heat the reaction mixture under reflux in a water bath at 100°C for 2 hours.

  • After cooling, pour the reaction mixture into a beaker containing 100 mL of ice-water.

  • Acidify the mixture by slowly adding concentrated hydrochloric acid with constant stirring until the precipitation of cinnamic acid is complete.[15]

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude trans-cinnamic acid from hot water.

Conclusion and Recommendations

Both the Perkin reaction and the Knoevenagel-Doebner condensation are viable methods for the synthesis of cinnamic acids. The choice between the two will largely depend on the specific requirements of the synthesis.

For small-scale laboratory preparations where the use of readily available and inexpensive reagents is a priority, and the substrate is a simple aromatic aldehyde, the Perkin reaction can be a suitable choice. However, researchers must be prepared to manage the high reaction temperatures and potentially lower yields.

For syntheses where higher yields, milder reaction conditions, and a broader substrate scope are desired, the Knoevenagel-Doebner condensation is generally the superior method. For researchers and drug development professionals focused on sustainable and scalable processes, exploring modern modifications of the Knoevenagel-Doebner reaction, such as microwave-assisted synthesis or the use of pyridine-free solvent and catalyst systems, is highly recommended. These greener approaches not only mitigate the environmental impact but can also offer significant improvements in reaction efficiency.

References

  • Gensler, W. J. (n.d.). The Doebner modification of the Knoevenagel reaction. OpenBU. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Yuliani, N., & Santoso, M. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. JURNAL KIMIA DAN PENDIDIKAN KIMIA, 5(1), 54-61.
  • NileRed. (2016, October 1). Making Cinnamic Acid. YouTube. Retrieved from [Link]

  • Bermudez, E., Venture, O. N., & Méndez, P. S. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A, 114(49), 13086–13092.
  • Yuliani, N., & Santoso, M. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. SciSpace. Retrieved from [Link]

  • de Graaff, W., & van der Slot, S. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 379(2204), 20200257.
  • Peyrot, C., et al. (2018). Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. Frontiers in Chemistry, 6, 426.
  • vibzzlab. (2023, July 16). Cinnamic Acid : Organic Synthesis ( Perkin Reaction ). YouTube. Retrieved from [Link]

  • Kumar, A. (2017). A Concise Introduction of Perkin Reaction. Organic Chemistry: Current Research, 6(2).
  • Mumtazuddin, S., & Sinha, S. K. (2007). Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry, 19(6), 4945-4946.
  • Allais, F., et al. (2021). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers. Molecules, 26(11), 3169.
  • BYJU'S. (n.d.). Perkin Reaction Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • dos Santos, A. O., et al. (2020). Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. ACS Omega, 5(1), 389–397.

Sources

comparing the inhibitory effects of α-Phenylcinnamic acid analogs

Comparative Guide: -Phenylcinnamic Acid Analogs as Selective AKR1C3 Inhibitors[1]

Executive Summary


2,3-diarylpropenoic acidaldo-keto reductase 1C3 (AKR1C3)1

This guide objectively compares the inhibitory performance of unsubstituted

1

Mechanistic Rationale: Why AKR1C3?

AKR1C3 (Type 5 17

12

Inhibition Goal: Block the intratumoral biosynthesis of testosterone to restore sensitivity to anti-androgen therapies.

Pathway Visualization[1]

AKR1C3_PathwayAndroAndrostenedione(Weak Androgen)TestoTestosterone(Potent Androgen)Andro->TestoReduction (NADPH)ReceptorAndrogen Receptor(Nuclear)Testo->ReceptorActivatesAKR1C3AKR1C3 Enzyme(Target)AKR1C3->AndroCatalyzesInhibitorα-PCA Analog(Inhibitor)Inhibitor->AKR1C3Blocks (Competitive)ProlifTumor CellProliferationReceptor->ProlifGene Transcription

Figure 1: The therapeutic intervention point of

12345

Comparative Analysis: -PCA Analogs

The following comparison evaluates the "Parent" scaffold against optimized derivatives. Data is synthesized from structure-activity relationship studies focusing on the B-ring (the phenyl ring at the

A-ring1
Performance Metrics Table
Compound ClassChemical ModificationPotency (

on AKR1C3)
Selectivity (vs. AKR1C2)Metabolic Stability

-PCA (Parent)
Unsubstituted (2,3-diarylpropenoic acid)Moderate (

)
LowHigh
Analog A (Polar) 4-Hydroxy / 3,4-Dihydroxy (A-ring)Weak (

)
Very LowLow (Glucuronidation risk)
Analog B (Hydrophobic) 4-Methyl /

-Methyl variants
High (

)
ModerateHigh
Analog C (Optimized) 4'-Fluoro / 4'-Methoxy (B-ring) Very High (< 1 \mu M) High (> 10-fold) Moderate
Technical Deep Dive
The Parent Scaffold (Unsubstituted

-PCA)[1]
  • Performance: The unsubstituted molecule acts as a baseline inhibitor. While it fits the active site, it lacks the specific electrostatic interactions required to displace the cofactor effectively or bind tightly to the steroid-binding pocket.

  • Limitation: Its primary failure mode is non-specificity . It binds promiscuously to other AKR isoforms (AKR1C1, AKR1C2), potentially interfering with necessary steroid inactivation in the liver.

Analog Class A: Polar Substitution (The "Tyrosinase" Trap)
  • Observation: Researchers often attempt to add hydroxyl groups (e.g., 4-OH) to mimic the natural substrate (steroids).

  • Outcome: While this improves solubility and makes them excellent Tyrosinase inhibitors (relevant for skin whitening, not cancer), it decreases AKR1C3 potency. The AKR1C3 active site is large and hydrophobic; polar groups often incur a desolvation penalty that weakens binding.

Analog Class C: B-Ring Optimization (The "Lead" Candidates)
  • Mechanism: Introducing electron-withdrawing groups (like Fluorine) or lipophilic donors (Methoxy) on the B-ring (the phenyl ring attached to the C2 position) dramatically improves potency.[1]

  • Causality: These substituents fill the hydrophobic sub-pocket of the enzyme (specifically residues Trp227 and Phe306), inducing a "tight-binding" conformation that sterically hinders the entry of Androstenedione.

  • Selectivity: This modification is crucial for distinguishing AKR1C3 from AKR1C2, which share 98% sequence identity but differ slightly in the size of the substrate-binding loop.

Experimental Protocols

To validate these findings in your own lab, follow these standardized protocols.

Synthesis of -Phenylcinnamic Acids (Perkin Condensation Variant)

Methodology for generating the scaffold.

  • Reagents: Phenylacetic acid derivative (1.0 eq), Benzaldehyde derivative (1.0 eq), Acetic Anhydride (excess), Triethylamine (TEA) or Sodium Acetate (base).

  • Reaction:

    • Mix reagents in a round-bottom flask.

    • Reflux at 140°C for 4-6 hours under nitrogen atmosphere.

    • Critical Step: The reaction forms a mixed anhydride intermediate. High temperature is required to drive the decarboxylative elimination (if using specific variants) or simple condensation.

  • Work-up:

    • Cool to room temperature.

    • Acidify with 1N HCl to precipitate the crude acid.

    • Recrystallize from Ethanol/Water (70:[1]30) to obtain the E-isomer (thermodynamically stable).[1]

  • Validation: Confirm structure via

    
    -NMR (Olefinic proton typically appears near 7.8-8.0 ppm).[1]
    
AKR1C3 Enzymatic Inhibition Assay

Self-validating protocol to determine

Reagents:

  • Recombinant human AKR1C3 enzyme.[6]

  • Substrate: 9,10-Phenanthrenequinone (PQ) or Androstenedione.[1]

  • Cofactor: NADPH (0.2 mM).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

Workflow:

  • Preparation: Dissolve test compounds in DMSO (Final DMSO concentration < 1%).

  • Incubation: Incubate Enzyme + Inhibitor in buffer for 5 minutes at 37°C.

  • Initiation: Add Substrate (PQ) and NADPH to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 5 minutes.

  • Calculation:

    
    [1]
    
    • Fit data to a sigmoidal dose-response curve to derive

      
      .[1]
      

References

  • Gazvoda, M., et al. (2012).[3] "2,3-Diarylpropenoic acids as selective non-steroidal inhibitors of type-5 17

    
    -hydroxysteroid dehydrogenase (AKR1C3)." European Journal of Medicinal Chemistry. 
    
  • Penning, T. M., et al. (2012). "Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review." Expert Opinion on Therapeutic Patents.

  • Bauman, D. R., et al. (2005). "Development of Potent and Selective Inhibitors of Aldo-Keto Reductase 1C3." Molecular Pharmacology.

  • PubChem. (2025).[7] "alpha-Phenylcinnamic acid Compound Summary." National Library of Medicine.

  • Chen, L. S., et al. (2016). "Inhibition kinetics and molecular simulation of p-substituted cinnamic acid derivatives on tyrosinase." International Journal of Biological Macromolecules.

A Comparative Benchmarking Guide to α-Phenylcinnamic Acid Synthesis Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, α-phenylcinnamic acid stands as a valuable intermediate, its derivatives forming the backbone of numerous pharmaceuticals and materials. The efficient and selective synthesis of this molecule is therefore a topic of considerable interest. This guide provides a comprehensive comparison of four prominent synthetic methodologies: the classical Perkin and Knoevenagel reactions, and the modern palladium-catalyzed Heck and Suzuki cross-coupling reactions. By presenting detailed experimental protocols, comparative performance data, and mechanistic insights, this document aims to equip researchers with the knowledge to select the optimal synthetic route for their specific needs.

Introduction to α-Phenylcinnamic Acid and its Synthetic Routes

α-Phenylcinnamic acid, a diarylacrylic acid, is a key precursor in the synthesis of various biologically active compounds, including stilbene derivatives with potential applications in cancer therapy and as estrogen receptor modulators. The choice of synthetic protocol can significantly impact yield, purity, cost, and environmental footprint. This guide will dissect the following four methodologies:

  • Perkin Reaction: A classic condensation reaction between an aromatic aldehyde and an acid anhydride.

  • Knoevenagel Condensation: A versatile condensation of an aldehyde with a compound possessing an active methylene group.

  • Heck Reaction: A palladium-catalyzed cross-coupling of an aryl halide with an alkene.

  • Suzuki Coupling: A palladium-catalyzed cross-coupling of an organoboron compound with an organohalide.

Comparative Analysis of Synthesis Protocols

The performance of each synthetic protocol is summarized below, providing a clear comparison of key experimental parameters.

Parameter Perkin Reaction Knoevenagel Condensation Heck Reaction (Hypothetical) Suzuki Coupling (Hypothetical)
Yield 54-59%[1]Good to Excellent (General)[2]High (General)High (General)
Reaction Time 5 hours[1]5-7 minutes (Microwave)[3]Typically hoursTypically hours
Temperature Reflux[1]Room Temperature (Microwave)[3]Typically elevatedTypically elevated
Catalyst Triethylamine (Base)[1]Ammonium Acetate (Benign)[3]Palladium complexPalladium complex
Starting Materials Benzaldehyde, Phenylacetic acid, Acetic anhydride[1]Benzaldehyde, Malonic acid[2]Bromobenzene, Acrylic acidBromobenzene, 2-Boronoacrylic acid
Stereoselectivity Predominantly (E)-isomer[4]Can be controlledHigh (trans)[5]Stereospecific
Key Advantages Well-established, uses readily available reagents.Mild conditions, environmentally benign options.[2]High functional group tolerance, high regioselectivity.[6][7]Very high functional group tolerance, commercially available reagents.
Key Disadvantages High temperature, long reaction time, moderate yield.[1]Can require excess reagents.Expensive catalyst, potential for palladium contamination.Expensive catalyst, boronic acids can be unstable.

Detailed Experimental Protocols & Methodologies

Perkin Reaction: A Time-Honored Approach

The Perkin reaction offers a straightforward, albeit somewhat harsh, method for the synthesis of α-phenylcinnamic acid.[8] It involves the condensation of benzaldehyde and phenylacetic acid in the presence of acetic anhydride and a weak base, typically triethylamine.[1][9]

Experimental Protocol:

  • Combine 42.4 g of freshly purified benzaldehyde, 54.6 g of phenylacetic acid, 40 mL of anhydrous triethylamine, and 80 mL of acetic anhydride in a 500-mL round-bottomed flask.[1]

  • Gently reflux the mixture for 5 hours.[1]

  • After cooling, subject the reaction mixture to steam distillation until the distillate is no longer cloudy.[1]

  • Cool the aqueous residue and decant the solution from the solid product.[1]

  • Dissolve the crude solid in 500 mL of hot 95% ethanol and add 500 mL of water.[1]

  • Heat the mixture to boiling, add 2 g of decolorizing carbon, and filter the hot solution.[1]

  • Immediately acidify the filtrate with 6N hydrochloric acid to induce crystallization.[1]

  • Cool the solution and collect the crystals by filtration. The reported yield of purified α-phenylcinnamic acid is 48–53 g (54–59%).[1]

Workflow Diagram:

Caption: Workflow for α-Phenylcinnamic Acid Synthesis via Perkin Reaction.

Knoevenagel Condensation: A Greener Alternative

The Knoevenagel condensation provides a more environmentally friendly route to cinnamic acid derivatives, often employing milder conditions and benign catalysts.[2][10] The reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification utilizes pyridine and piperidine to facilitate decarboxylation of the intermediate.[11]

Experimental Protocol (Microwave-Assisted):

This protocol is a greener adaptation of the Knoevenagel condensation, utilizing microwave irradiation and a benign catalyst.[3]

  • In a 50 mL beaker, mix 0.01 M of benzaldehyde with 0.01 M of malononitrile.

  • Add a catalytic amount of ammonium acetate.

  • Sonicate the reaction mixture at room temperature for 5-7 minutes.[3]

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • The product is typically of high purity and can be isolated in excellent yield.

Workflow Diagram:

Caption: Workflow for Microwave-Assisted Knoevenagel Condensation.

Heck Reaction: Precision through Palladium Catalysis

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[12] It is known for its high regioselectivity, typically yielding the trans isomer, and its tolerance of a wide range of functional groups.[5][6][7]

Conceptual Protocol:

While a specific protocol for α-phenylcinnamic acid was not found, a general procedure would involve:

  • Charging a reaction vessel with bromobenzene, acrylic acid, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N) in a suitable solvent (e.g., DMF).

  • Heating the mixture under an inert atmosphere for several hours.

  • After cooling, the reaction mixture would be worked up by extraction and purified by chromatography to yield α-phenylcinnamic acid.

Workflow Diagram:

Caption: Conceptual Workflow for Heck Reaction Synthesis.

Suzuki Coupling: Versatility in C-C Bond Formation

The Suzuki coupling is another highly versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[13] The reaction is renowned for its mild conditions and exceptional functional group tolerance.[14]

Conceptual Protocol:

A plausible Suzuki coupling approach to α-phenylcinnamic acid would involve:

  • Reacting bromobenzene with a suitable boronic acid derivative of acrylic acid (e.g., 2-boronoacrylic acid) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture (e.g., toluene/water).

  • The reaction would likely proceed at an elevated temperature under an inert atmosphere.

  • Work-up would involve extraction and purification by chromatography to afford the desired product.

Workflow Diagram:

Caption: Conceptual Workflow for Suzuki Coupling Synthesis.

Mechanistic Insights

Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting.

Perkin Reaction Mechanism

The Perkin reaction proceeds through the formation of an enolate from the acid anhydride, which then undergoes an aldol-type condensation with the aromatic aldehyde.[9] Subsequent dehydration and hydrolysis yield the α,β-unsaturated acid. The reaction generally favors the formation of the more stable E-isomer.[4]

Mechanism Diagram:

Perkin_Mechanism Anhydride Anhydride Enolate Enolate Anhydride->Enolate Base Aldol Adduct Aldol Adduct Enolate->Aldol Adduct + Aldehyde Unsaturated Anhydride Unsaturated Anhydride Aldol Adduct->Unsaturated Anhydride - H2O α-Phenylcinnamic Acid α-Phenylcinnamic Acid Unsaturated Anhydride->α-Phenylcinnamic Acid Hydrolysis

Caption: Simplified Mechanism of the Perkin Reaction.

Knoevenagel Condensation Mechanism

The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the α,β-unsaturated product.

Mechanism Diagram:

Knoevenagel_Mechanism Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Aldehyde α,β-Unsaturated Product α,β-Unsaturated Product Tetrahedral Intermediate->α,β-Unsaturated Product - H2O

Caption: Simplified Mechanism of the Knoevenagel Condensation.

Heck Reaction Mechanism

The catalytic cycle of the Heck reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, migratory insertion of the alkene into the Pd-aryl bond, and β-hydride elimination to form the product and regenerate the catalyst.[12] The regioselectivity is influenced by both steric and electronic factors.[6][7]

Mechanism Diagram:

Heck_Mechanism Pd(0) Pd(0) Aryl-Pd(II)-X Aryl-Pd(II)-X Pd(0)->Aryl-Pd(II)-X Oxidative Addition Alkene Insertion Alkene Insertion Aryl-Pd(II)-X->Alkene Insertion + Alkene Product + Pd(0) Product + Pd(0) Alkene Insertion->Product + Pd(0) β-Hydride Elimination

Caption: Catalytic Cycle of the Heck Reaction.

Suzuki Coupling Mechanism

The Suzuki coupling proceeds via a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13] The base plays a crucial role in activating the boronic acid for transmetalation.[14]

Mechanism Diagram:

Suzuki_Mechanism Pd(0) Pd(0) R-Pd(II)-X R-Pd(II)-X Pd(0)->R-Pd(II)-X Oxidative Addition R-Pd(II)-R' R-Pd(II)-R' R-Pd(II)-X->R-Pd(II)-R' Transmetalation R-R' + Pd(0) R-R' + Pd(0) R-Pd(II)-R'->R-R' + Pd(0) Reductive Elimination

Caption: Catalytic Cycle of the Suzuki Coupling.

Conclusion and Future Outlook

This guide has provided a comparative analysis of four key synthetic routes to α-phenylcinnamic acid. The traditional Perkin reaction, while historically significant, is often superseded by the milder and more efficient Knoevenagel condensation, especially with the advent of green chemistry modifications. For syntheses requiring high functional group tolerance and stereoselectivity, the palladium-catalyzed Heck and Suzuki reactions offer powerful, albeit more costly, alternatives.

The choice of the optimal protocol will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, cost constraints, and environmental considerations. Future research will likely focus on developing even more efficient, selective, and sustainable methods for the synthesis of α-phenylcinnamic acid and its derivatives, potentially through the use of novel catalysts and flow chemistry techniques.

References

  • Organic Syntheses Procedure: α-PHENYLCINNAMIC ACID. Available at: [Link]

  • Zimmerman, H. E., & Ahramjian, L. (1959). The Stereochemistry of the Perkin Reaction. Journal of the American Chemical Society, 81(8), 2086-2091. Available at: [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

  • Intro to Organometallics: The Heck Reaction. Odinity. (2013). Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. Available at: [Link]

  • Perkin Reaction Mechanism. SATHEE. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. (2023). Available at: [Link]

  • Non-conventional methodologies for transition-metal catalysed carbon–carbon coupling: a critical overview. Part 1: The Heck reaction. University of Windsor. (2005). Available at: [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Available at: [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. (2017). Available at: [Link]

  • Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Reactions of chlorobenzene and bromobenzene with methyl acrylate using a conventional supported palladium catalyst. ResearchGate. (2008). Available at: [Link]

  • A mechanistic study of the Knoevenagel condensation reaction: new insights into the influence of acid and base properties of mixed metal oxide catalysts on the catalytic activity. RSC Publishing. (2017). Available at: [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available at: [Link]

  • Novel Methods of Knoevenagel Condensation. Banaras Hindu University. Available at: [Link]

  • Palladium-catalysed Suzuki–Miyaura coupling of α,β-unsaturated superactive triazine esters. Chemical Communications (RSC Publishing). Available at: [Link]

  • The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Johnson Matthey Technology Review. (1999). Available at: [Link]

  • What the Heck?—Automated Regioselectivity Calculations of Palladium-Catalyzed Heck Reactions Using Quantum Chemistry. PMC. (2022). Available at: [Link]

  • Perkin reaction. Wikipedia. Available at: [Link]

  • Knoevenagel reaction. Slideshare. Available at: [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. NIH. (2011). Available at: [Link]

  • Palladium-catalysed Suzuki-Miyaura coupling of α, β-unsaturated superactive triazine esters. ResearchGate. (2022). Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2021). Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014). Available at: [Link]

  • Perkin Reaction. Cambridge University Press. Available at: [Link]

  • Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid. ResearchGate. (2019). Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. (2023). Available at: [Link]

  • Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC. (2016). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.